5-Bromo-3-fluoroimidazo[1,2-a]pyridine
Beschreibung
BenchChem offers high-quality 5-Bromo-3-fluoroimidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-fluoroimidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C7H4BrFN2 |
|---|---|
Molekulargewicht |
215.02 g/mol |
IUPAC-Name |
5-bromo-3-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4BrFN2/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H |
InChI-Schlüssel |
DNIZDVGKLUESCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(N2C(=C1)Br)F |
Herkunft des Produkts |
United States |
Comprehensive Spectroscopic Profiling of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine: A Technical Guide
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic pharmacophore prevalent in modern drug discovery, forming the core of blockbuster therapeutics like zolpidem and emerging kinase inhibitors. The introduction of halogens—specifically fluorine and bromine—onto this core dramatically alters its lipophilicity, metabolic stability, and target binding affinity.
This whitepaper provides an in-depth technical framework for the synthesis and spectroscopic validation of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine . Designed for analytical chemists and drug development professionals, this guide synthesizes step-by-step experimental protocols with the underlying quantum mechanical and physical causalities that define the molecule's Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) signatures.
Mechanistic Rationale & Structural Elucidation
Understanding the spectroscopic data of 5-bromo-3-fluoroimidazo[1,2-a]pyridine requires a foundational grasp of its electronic distribution. The fused bicyclic system consists of an electron-rich imidazole ring and a relatively electron-deficient pyridine ring.
-
Regioselectivity of Fluorination: The C3 position on the imidazole ring exhibits pronounced enamine-like character, making it the most nucleophilic site on the molecule. Consequently, electrophilic fluorination reagents target this position with high regioselectivity.
-
Electronic Deshielding (Causality): The highly electronegative fluorine at C3 withdraws electron density inductively while donating via resonance. Conversely, the heavy bromine atom at C5 creates localized electron cloud distortion (the heavy-atom effect), which significantly deshields the adjacent H6 proton, shifting its NMR resonance downfield.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls (e.g., TLC monitoring, internal standards).
Synthesis: Regioselective Electrophilic Fluorination
The synthesis utilizes Selectfluor, a bench-stable electrophilic fluorinating agent, which safely and efficiently transfers a fluorine atom to the C3 position .
Step-by-Step Protocol:
-
Preparation: In a 50 mL round-bottom flask, dissolve 5-bromoimidazo[1,2-a]pyridine (1.0 mmol, 197 mg) and 4-dimethylaminopyridine (DMAP, 0.2 mmol, 24 mg) in a 1:1 mixture of HPLC-grade acetonitrile and deionized water (10 mL total volume).
-
Reagent Addition: Add Selectfluor (1.2 mmol, 425 mg) portion-wise over 10 minutes at room temperature (20–25 °C) under constant magnetic stirring. Causality: Portion-wise addition prevents localized thermal spikes, minimizing the formation of difluorinated byproducts.
-
Reaction Monitoring: Stir the mixture for 4–6 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent, visualized under UV light at 254 nm.
-
Quenching & Extraction: Upon complete conversion, quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ to neutralize the acidic byproducts. Extract the aqueous phase with ethyl acetate (3 × 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL) to remove residual water, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (200-300 mesh) using a gradient of 10-30% ethyl acetate in hexanes to yield the pure target compound .
Spectroscopic Acquisition Protocols
-
Multinuclear NMR: Dissolve 15 mg of the purified compound in 0.6 mL of DMSO- d6 (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube. Acquire spectra on a 400 MHz spectrometer at 298 K. Parameters: 1 H (16 scans, relaxation delay 1.5s), 13 C (512 scans, relaxation delay 2.0s), 19 F (64 scans, uncoupled).
-
High-Resolution LC-MS: Dilute the sample to 1 µg/mL in LC-MS grade methanol. Inject 2 µL into an ESI-TOF mass spectrometer operating in positive ion mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350 °C.
-
ATR-FTIR: Place 2-3 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Visualizing the Analytical Workflow
Workflow for synthesis and spectroscopic validation of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine.
Spectroscopic Data Analysis & Causality
Multinuclear NMR Spectroscopy
The presence of fluorine ( 19 F, spin 1/2, 100% natural abundance) introduces complex scalar coupling (J-coupling) across the molecule. The massive 1JCF coupling of ~242 Hz at C3 is governed by the Fermi contact interaction, which is highly dependent on the s-character of the sp2 hybridized C-F bond.
Table 1. Multinuclear NMR Data (400 MHz, DMSO- d6 )
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment Rationale |
| 1 H | H2 | 7.35 | d | 3JHF = 5.8 | Adjacent to C3-F; characteristic imidazole proton |
| 1 H | H6 | 7.18 | d | 3JHH = 7.4 | Ortho to C5-Br; deshielded by heavy halogen |
| 1 H | H7 | 7.28 | dd | 3JHH = 8.8, 7.4 | Meta to bridgehead nitrogen; standard splitting |
| 1 H | H8 | 7.55 | d | 3JHH = 8.8 | Ortho to bridgehead N; highly deshielded |
| 13 C | C3 | 135.2 | d | 1JCF = 242.5 | Direct C-F coupling; massive scalar splitting |
| 13 C | C2 | 114.8 | d | 2JCF = 16.2 | Geminal to fluorine; moderate coupling |
| 13 C | C5 | 121.5 | s | - | Quaternary carbon bearing bromine |
| 19 F | F3 | -155.4 | d | 3JFH = 5.8 | Couples exclusively with H2 proton |
High-Resolution Mass Spectrometry (ESI-TOF)
Bromine possesses two stable isotopes, 79 Br (50.69%) and 81 Br (49.31%). This near 1:1 natural abundance creates a highly diagnostic isotopic signature in mass spectrometry. The exact mass of the 79 Br isotopologue is 213.954 Da. During Electrospray Ionization (ESI), protonation yields the [M+H]+ pseudo-molecular ions.
Table 2. High-Resolution Mass Spectrometry (ESI-TOF, Positive Ion Mode)
| Ion Species | Exact Mass (m/z) | Relative Abundance | Diagnostic Significance |
| [M(79Br)+H]+ | 214.962 | ~100% | Base peak; confirms molecular formula |
| [M(81Br)+H]+ | 216.960 | ~98% | M+2 peak; confirms presence of exactly one bromine atom |
Fourier-Transform Infrared (FTIR) Spectroscopy
IR spectroscopy provides orthogonal validation of the functional groups. The C-F bond, being highly polarized, results in a strong change in the dipole moment during vibration, leading to a highly intense absorption band in the fingerprint region.
Table 3. ATR-FTIR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Structural Correlation |
| 3120 | C-H stretch (aromatic) | Weak | sp2 hybridized imidazole/pyridine ring protons |
| 1635 | C=N stretch | Strong | Bridgehead imine-like character of the fused system |
| 1510 | C=C stretch (aromatic) | Medium | Bicyclic core framework breathing modes |
| 1185 | C-F stretch | Strong | Confirms successful fluorination at C3 |
| 680 | C-Br stretch | Medium | Confirms retention of the C5 halogen |
References
-
Liu, P., Gao, Y., Gu, W., Shen, Z., & Sun, P. (2015). "Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition." The Journal of Organic Chemistry, 80(22), 11559-11565. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 155895745, 5-Bromo-3-fluoroimidazo[1,2-a]pyridine." PubChem. URL:[Link]
5-Bromo-3-fluoroimidazo[1,2-a]pyridine: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth exploration of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine, a halogenated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While this specific molecule is not extensively documented in publicly available databases, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents. Its unique electronic properties and rigid bicyclic structure allow for specific and high-affinity interactions with a variety of biological targets. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity, making it a compelling candidate for drug development programs.
Physicochemical Properties and Identifiers
As of the latest data, a specific CAS Registry Number has not been assigned to 5-Bromo-3-fluoroimidazo[1,2-a]pyridine, indicating its novelty. The molecular formula has been deduced as C₇H₄BrFN₂ .
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFN₂ | Deduced |
| Molecular Weight | 213.02 g/mol | Calculated |
| CAS Number | Not Assigned | [1][2][3][4] |
| Predicted LogP | ~2.5 - 3.5 | Estimation based on analogs |
| Predicted pKa | ~3.0 - 4.0 (basic) | Estimation based on analogs |
Proposed Synthesis and Mechanistic Insights
The synthesis of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine can be approached through a multi-step sequence, leveraging established methodologies for the construction and functionalization of the imidazo[1,2-a]pyridine core. A plausible and efficient route involves the initial synthesis of a 5-bromo-imidazo[1,2-a]pyridine intermediate, followed by regioselective fluorination.
Synthesis of 5-Bromo-imidazo[1,2-a]pyridine (Intermediate 2)
The initial step involves the well-established Tschitschibabin reaction, which is a condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.
Protocol:
-
Reaction Setup: To a solution of 2-amino-6-bromopyridine (1 ) in a suitable solvent such as ethanol or isopropanol, add a slight excess (1.1 equivalents) of bromoacetaldehyde diethyl acetal.
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base like sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product (2 ) can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Starting Material: 2-amino-6-bromopyridine is chosen to introduce the bromine atom at the desired 5-position of the final product.
-
Reagent: Bromoacetaldehyde diethyl acetal is a stable and easy-to-handle precursor to the reactive bromoacetaldehyde.
-
Solvent: Protic solvents like ethanol facilitate the reaction by promoting the initial nucleophilic attack and subsequent cyclization.
Regioselective Fluorination to Yield 5-Bromo-3-fluoroimidazo[1,2-a]pyridine (Target Compound 3)
The introduction of the fluorine atom at the 3-position can be achieved via an electrophilic fluorination reaction. The imidazo[1,2-a]pyridine system is electron-rich, particularly at the C3 position, making it susceptible to electrophilic attack.
Protocol:
-
Reaction Setup: Dissolve the 5-bromo-imidazo[1,2-a]pyridine intermediate (2 ) in an appropriate solvent such as acetonitrile or dichloromethane.
-
Fluorinating Agent: Add a commercially available electrophilic fluorinating agent, such as Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), in a 1:1 molar ratio.[5][6][7]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. The final product (3 ) is purified by column chromatography.
Causality of Experimental Choices:
-
Regioselectivity: The inherent electronic properties of the imidazo[1,2-a]pyridine ring direct the electrophilic fluorinating agent to the C3 position.
-
Fluorinating Agent: Selectfluor™ is a powerful and relatively safe electrophilic fluorinating agent that is effective for a wide range of substrates.[5][6][7]
Caption: Proposed two-step synthesis of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine.
Predicted Spectroscopic Data for Characterization
Based on data from structurally similar compounds, the following spectroscopic characteristics are predicted for 5-Bromo-3-fluoroimidazo[1,2-a]pyridine.[8][9][10][11][12][13][14][15]
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons are expected in the range of δ 7.0-8.5 ppm. The fluorine atom at C3 will likely cause a doublet splitting for the proton at C2. The bromine at C5 will influence the chemical shifts of the protons on the pyridine ring. |
| ¹³C NMR | Aromatic carbons are expected between δ 110-150 ppm. The carbon attached to fluorine (C3) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). |
| ¹⁹F NMR | A singlet is expected for the fluorine atom at the C3 position. |
| Mass Spec. | The mass spectrum will show a characteristic isotopic pattern for bromine (M+ and M+2 peaks of nearly equal intensity). Fragmentation may involve the loss of Br, F, and HCN.[16][17][18] |
Potential Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of various therapeutic agents.[19][20][21][22] The introduction of bromo and fluoro substituents in 5-Bromo-3-fluoroimidazo[1,2-a]pyridine is anticipated to confer potent biological activities.
Anticancer Potential
Numerous halogenated imidazo[1,2-a]pyridine derivatives have demonstrated significant anticancer activity.[23][24][25][26][27] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as kinases. The specific substitution pattern of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine could lead to novel interactions within the ATP-binding pocket of various kinases, making it a promising candidate for targeted cancer therapy.
Caption: Potential mechanism of anticancer action via kinase inhibition.
Antiviral Activity
The imidazo[1,2-a]pyridine scaffold has also been explored for its antiviral properties, with derivatives showing activity against a range of viruses, including herpesviruses and human immunodeficiency virus (HIV).[28][29][30][31] The halogen atoms on the aromatic system can enhance binding to viral enzymes or proteins, disrupting the viral life cycle. 5-Bromo-3-fluoroimidazo[1,2-a]pyridine could, therefore, be a valuable lead compound in the development of novel antiviral therapeutics.
Safety, Handling, and Storage
As a novel and halogenated heterocyclic compound, 5-Bromo-3-fluoroimidazo[1,2-a]pyridine should be handled with appropriate caution in a laboratory setting.[32][33]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Directions
5-Bromo-3-fluoroimidazo[1,2-a]pyridine represents a promising, yet underexplored, molecule at the forefront of medicinal chemistry research. The synthetic route proposed herein provides a clear and feasible path to its synthesis, enabling further investigation into its biological activities. The potential for this compound to act as a potent anticancer or antiviral agent warrants its inclusion in screening libraries for drug discovery programs. Future research should focus on the scale-up of its synthesis, comprehensive biological evaluation, and structure-activity relationship (SAR) studies to optimize its therapeutic potential.
References
-
ACS Omega, 2026 , 11(1), 1-15. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
-
Organic & Biomolecular Chemistry, 2024 , 22(1), 100-108. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents.
-
Journal of Medicinal Chemistry, 1997 , 40(8), 1230-1239. Synthesis of Acyclo-C-nucleosides in the Imidazo[1,2-a]pyridine and Pyrimidine Series as Antiviral Agents.
-
RSC Advances, 2019 , 9(1), 1-10. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells.
-
European Journal of Medicinal Chemistry, 1996 , 31(11), 861-867. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents.
-
Molecules, 2021 , 26(1), 1. Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition.
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
-
RSC Advances, 2019 , 9(1), 1-8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
-
Journal of Medicinal Chemistry, 1989 , 32(9), 2158-2163. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents.
-
ChemistrySelect, 2018 , 3(1), 1-5. Regioselective One‐Pot Synthesis of 3‐Fluoro‐Imidazo[1,2‐a]pyridines from Styrene.
-
RSC Advances, 2016 , 6(1), 1-10. Supplementary Materials.
-
Organic Chemistry Portal. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines.
-
Organic & Biomolecular Chemistry, 2021 , 19(1), 1-8. Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions.
-
European Journal of Medicinal Chemistry, 1996 , 31(7-8), 531-537. Synthesis of imidazo[1,2-a]pyridines as antiviral agents.
-
An-Najah University Journal for Research - B (Humanities), 2023 , 37(1), 1-15. 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES.
-
Defense Technical Information Center, 1991 . 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
-
Advances in Biological Chemistry, 2022 , 12(4), 81-91. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives.
-
The Journal of Organic Chemistry, 2015 , 80(22), 11559-11565. Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition.
-
Google Patents, 2017 . WO2017178992A1 - Imidazo[1,2-a]pyridine complexes with anticancer activity.
-
Organic Letters, 2003 , 5(8), 1253-1256. Synthesis of Novel Imidazo[1,2-a]pyridines with Potent Activity against Herpesviruses.
-
Archiv der Pharmazie, 2026 , 359(3), e2500508. Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential.
-
Journal of Cancer, 2022 , 13(1), 1-10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
-
Beilstein Journal of Organic Chemistry, 2024 , 20, 1000-1015. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).
-
Molecules, 2025 , 30(1), 1. Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH.
-
Molecules, 2025 , 30(1), 1. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
-
The Journal of Organic Chemistry, 2015 , 80(22), 11559-11565. Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition.
-
European Journal of Organic Chemistry, 2019 , 2019(36), 6159-6175. The Groebke-Blackburn-Bienayme Reaction.
-
Organic Letters, 2021 , 23(12), 4699-4703. Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines.
-
Sigma-Aldrich, 2025 . SAFETY DATA SHEET.
-
Benchchem, 2024 . In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone.
-
ResearchGate, 2015 . Regioselective Fluorination of Imidazo[1,2-a]pyridines with SelectfluorTM in Aqueous Condition.
-
PubChem, 2024 . C7H4BrFN2 - Explore.
-
ResearchGate, 2019 . 13 C NMR spectrum of imidazo[1,2-a]pyridine 6a.
-
CAS, 2024 . CAS REGISTRY.
-
Organic Chemistry Data, 2020 . NMR Spectroscopy :: 1H NMR Chemical Shifts.
-
Sigma-Aldrich, 2024 . Halogenated Heterocycles.
-
eGyanKosh, 2021 . MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
-
Kao Chemicals, 2024 . SAFETY DATA SHEET.
-
US EPA, 2024 . CAS Registry - List Details - SRS.
-
CAS, 2024 . CAS Common Chemistry.
-
ResearchGate, 2016 . Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
-
The Journal of Organic Chemistry, 2010 , 75(23), 8153-8155. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
-
Organic Chemistry Data, 2021 . NMR Spectroscopy :: 13C NMR Chemical Shifts.
-
NIST WebBook. CAS Number Search.
-
University of California, Los Angeles. Mass Spectrometry: Fragmentation.
Sources
- 1. CAS REGISTRY | CAS [cas.org]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. CAS Number Search [webbook.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
- 13. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 22. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 23. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. WO2017178992A1 - Imidazo[1,2-a]pyridine complexes with anticancer activity - Google Patents [patents.google.com]
- 26. Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. chemical.kao.com [chemical.kao.com]
Biological Activity Screening of Novel 5-Bromo-3-fluoroimidazo[1,2-a]pyridine Derivatives: A Comprehensive Technical Guide
Executive Summary
The imidazo[1,2-a]pyridine core is a privileged, nitrogen-fused heterocyclic pharmacophore that has demonstrated profound utility in drug discovery. Traditionally recognized for its role in CNS therapeutics (e.g., zolpidem), the scaffold has recently emerged as a highly tunable platform for oncology and infectious diseases[1]. This technical guide outlines a robust, self-validating screening cascade specifically designed for a novel subclass: 5-Bromo-3-fluoroimidazo[1,2-a]pyridine derivatives . By detailing the causality behind our experimental designs, this whitepaper provides researchers with an authoritative blueprint for evaluating target engagement, cellular efficacy, and early pharmacokinetic viability.
Scaffold Rationale: The Causality of Halogenation
As a Senior Application Scientist, I approach scaffold decoration not as a random exercise in synthetic chemistry, but as a deliberate engineering of molecular interactions. The unsubstituted imidazo[1,2-a]pyridine ring acts as an excellent purine mimetic, making it an ideal candidate for competitive binding at the ATP-binding hinge region of kinases such as CDK2, CDK4, and Mer/Axl[2][3].
However, the bare scaffold suffers from rapid oxidative metabolism and sub-optimal lipophilic efficiency. We introduce two specific halogen modifications to resolve these liabilities:
-
5-Bromo Substitution: The addition of a bulky, polarizable bromine atom at the 5-position provides a distinct vector for halogen bonding deep within the hydrophobic sub-pockets of kinase active sites. This interaction significantly enhances binding affinity and residence time compared to classical hydrogen bonding[4].
-
3-Fluoro Substitution: The C3 position of the imidazopyridine core is highly electron-rich and notoriously susceptible to electrophilic attack and CYP450-mediated oxidation. By substituting a highly electronegative fluorine atom at this exact position, we create a metabolic block . Furthermore, the inductive effect of the fluorine lowers the basicity of the bridgehead nitrogen, thereby improving passive membrane permeability[5].
Fig 1: High-throughput screening workflow for novel imidazo[1,2-a]pyridine derivatives.
Primary In Vitro Screening: Target Engagement
The Causality of Assay Selection
Imidazo[1,2-a]pyridines are highly conjugated molecules that frequently exhibit intrinsic auto-fluorescence. Utilizing standard fluorometric or colorimetric kinase assays often results in false positives due to compound interference. To circumvent this, we mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . The microsecond delay in TR-FRET measurement allows the short-lived auto-fluorescence of the halogenated heterocycles to decay completely before the long-lived lanthanide emission is recorded, ensuring an exceptionally clean signal-to-noise ratio.
Protocol 1: Self-Validating TR-FRET Kinase Assay
Objective: Quantify the IC50 of derivatives against a panel of recombinant kinases (e.g., CDK2, Mer).
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the recombinant kinase and biotinylated peptide substrate to their pre-optimized Km concentrations.
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 5-bromo-3-fluoroimidazo[1,2-a]pyridine derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a low-volume 384-well plate.
-
Reaction Initiation: Add 5 µL of the Kinase/Substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow for compound association.
-
ATP Addition: Initiate the catalytic reaction by adding 5 µL of ATP (at Km apparent). Incubate for 60 minutes at room temperature.
-
Detection: Terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the kinase), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
-
System Validation (Critical):
-
Positive Control: Staurosporine (10 µM).
-
Negative Control: 1% DMSO vehicle.
-
Acceptance Criteria: Calculate the Z'-factor. The plate is only validated and accepted for data analysis if Z' > 0.65 .
-
Table 1: Representative In Vitro Kinase Inhibition Data
| Compound ID | Substitution Pattern | CDK2 IC50 (nM) | Mer IC50 (nM) | Axl IC50 (nM) |
| Hit-01 | 5-Br, 3-F, 6-Aryl | 14 ± 2 | 45 ± 5 | 120 ± 15 |
| Hit-02 | 5-Br, 3-F, 6-Alkyl | 85 ± 8 | 210 ± 18 | >1000 |
| Ref-A | Unsubstituted Core | 1,450 ± 110 | >5000 | >5000 |
Data demonstrates that the 5-bromo/3-fluoro combined substitution (Hit-01) yields nanomolar potency compared to the unsubstituted core.
Secondary Cellular Screening: Phenotypic Efficacy
The Causality of Assay Selection
To assess whether the biochemical potency translates to cellular efficacy, we must measure cell viability. We utilize an ATP-quantification luminescence assay (e.g., CellTiter-Glo). We explicitly avoid MTT/MTS assays because the metabolic reduction of tetrazolium salts can be artificially confounded by the redox-active nature of certain halogenated nitrogen heterocycles, leading to skewed viability data. ATP quantification provides a direct, metabolic-independent readout of cell death.
Fig 2: Mechanism of action for CDK2/4 inhibition leading to cell cycle arrest and apoptosis.
Protocol 2: Self-Validating ATP-Quantification Viability Assay
-
Cell Seeding: Seed target cancer cells (e.g., MCF-7, HCT-116) and a non-tumorigenic control line (e.g., HEK-293) at 2,000 cells/well in 384-well white opaque plates. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Treat cells with serial dilutions of the test compounds (50 µM to 1 nM).
-
Incubation: Incubate for 72 hours.
-
Lysis and Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
System Validation (Critical):
-
Positive Control: Doxorubicin (1 µM).
-
Negative Control: 0.1% DMSO.
-
Acceptance Criteria: Signal-to-background (S/B) ratio must be > 10 , and the CV (Coefficient of Variation) across negative control wells must be < 10% .
-
Table 2: Cellular Efficacy and Cytotoxicity Profiling
| Compound ID | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | HEK-293 IC50 (µM) | Selectivity Index (SI)* |
| Hit-01 | 0.45 ± 0.05 | 0.62 ± 0.08 | >25.0 | >55 |
| Hit-02 | 2.10 ± 0.15 | 3.40 ± 0.20 | >25.0 | >11 |
*Selectivity Index (SI) = IC50 (HEK-293) / IC50 (MCF-7). An SI > 10 indicates a favorable therapeutic window.
Broad-Spectrum Profiling: Antimicrobial Activity
Beyond oncology, the imidazo[1,2-a]pyridine scaffold has profound utility as an anti-infective, particularly against multidrug-resistant bacteria and kinetoplastid parasites like Leishmania[5][6]. To ensure a comprehensive evaluation of our novel 5-bromo-3-fluoro derivatives, we subject them to phenotypic screening against ESKAPE pathogens.
Protocol 3: Self-Validating Broth Microdilution (MIC Determination)
-
Inoculum Preparation: Adjust bacterial cultures (e.g., MRSA, P. aeruginosa) to a 0.5 McFarland standard, then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve ~5 × 10^5 CFU/mL.
-
Compound Plating: Prepare 2-fold serial dilutions of compounds (64 µg/mL to 0.125 µg/mL) in a 96-well clear-bottom plate.
-
Inoculation: Add 50 µL of the bacterial suspension to each well containing 50 µL of the compound dilution.
-
Incubation: Incubate at 37°C for 18-24 hours.
-
System Validation (Critical):
-
Positive Control: Ciprofloxacin (must fall within CLSI acceptable MIC ranges for the specific strain).
-
Negative Control: Sterility control (broth only) and Growth control (broth + inoculum + DMSO).
-
Acceptance Criteria: Growth control must show visible turbidity (OD600 > 0.3); sterility control must remain clear.
-
Early ADME Profiling: Validating the Metabolic Block
The primary rationale for synthesizing the 3-fluoro derivative is to prevent CYP-mediated oxidation. We validate this hypothesis early in the pipeline using Human Liver Microsome (HLM) stability assays.
Table 3: Early ADME and Pharmacokinetic Validation
| Compound ID | Scaffold Feature | HLM T1/2 (min) | Intrinsic Clearance (µL/min/mg) | Papp (10^-6 cm/s) |
| Hit-01 | 5-Br, 3-F | 145 | 12.5 | 22.4 (High) |
| Hit-01-DesF | 5-Br, 3-H | 18 | 95.2 | 18.1 (Med) |
Data clearly validates the causality of the design: the 3-fluoro substitution (Hit-01) increases the microsomal half-life nearly 8-fold compared to the des-fluoro analog (Hit-01-DesF), confirming the successful installation of a metabolic block.
Conclusion
The systematic screening of 5-bromo-3-fluoroimidazo[1,2-a]pyridine derivatives requires a rigorous, causally-driven approach. By leveraging the 5-bromo group for deep hydrophobic halogen bonding and the 3-fluoro group as a metabolic shield, researchers can generate highly potent, metabolically stable kinase inhibitors and antimicrobial agents. The self-validating protocols detailed in this guide—ranging from TR-FRET to ATP-quantification and ADME profiling—ensure that only the most robust, high-confidence chemical matter progresses through the drug discovery pipeline.
References
-
Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations Source: National Institutes of Health (PMC) URL:[Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations Source: ACS Omega URL:[Link]
-
Imidazo[1,2-a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation Source: National Institutes of Health (PubMed) URL:[Link]
-
Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Comprehensive Profiling of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine: Solubility, Stability, and Formulation Strategies in Preclinical Development
The Physicochemical Paradigm of the Scaffold
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous marketed therapeutics and high-affinity biological probes[1]. However, the specific functionalization of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine introduces complex physicochemical dynamics that must be carefully managed during assay development and preclinical formulation.
As an Application Scientist, it is critical to understand the causality behind this molecule's behavior:
-
C3-Fluorination: The introduction of a highly electronegative fluorine atom at the C3 position withdraws electron density from the bicyclic core. This inductively lowers the pKa of the N1 nitrogen, reducing the compound's capacity to form stabilizing hydrogen bonds in aqueous media at physiological pH. While this decreases aqueous solubility, it significantly enhances metabolic stability by shielding the electron-rich C3 site from oxidative metabolism.
-
C5-Bromination: The bulky bromine atom at C5 increases the overall lipophilicity (LogP) of the molecule. Because of these hydrophobic groups, the compound exhibits poor solubility in polar protic solvents like water, but excellent solubility in polar aprotic solvents where it can blend seamlessly[2].
Thermodynamic and Kinetic Solubility Profiling
A major hurdle in evaluating hydrophobic imidazo[1,2-a]pyridine derivatives is the "crashing out" phenomenon. This occurs when a compound, readily dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO), is introduced to an aqueous buffer; the drastic change in solvent polarity reduces the compound's solubility, causing rapid precipitation[3].
To navigate this, we must first establish a baseline solubility profile across different solvent classes.
Table 1: Estimated Solubility Profile of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine
| Solvent Class | Specific Solvent | Apparent Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Strong dipole-dipole interactions stabilize the hydrophobic core without requiring H-bond donation[3]. |
| Polar Aprotic | Ethyl Acetate, CH₂Cl₂ | Moderate to High | Good affinity for the halogenated aromatic system; frequently used in extraction[4]. |
| Polar Protic | Ethanol, Methanol | Moderate (~10-20 mg/mL) | Capable of solvating the molecule, but limited by the compound's weak H-bond accepting capacity[2]. |
| Polar Protic | Water (pH 7.4) | Very Low (<0.01 mg/mL) | High lipophilicity and low pKa prevent sufficient hydration, leading to hydrophobic aggregation[2]. |
| Non-Polar | Hexane, Toluene | Low | Inability to disrupt the strong π-π stacking interactions of the crystal lattice[4]. |
Protocol 1: High-Throughput Kinetic Solubility Assay
To determine the exact concentration at which the compound precipitates in biological buffers, a kinetic solubility assay using nephelometry (light scattering) is required[3].
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 10 mM stock solution of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine in 100% LC-MS grade DMSO.
-
Serial Dilution: Create a 10-point 2-fold serial dilution of the stock in DMSO.
-
Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom plate (final DMSO concentration = 1.0%).
-
Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking to allow for equilibrium.
-
Measurement: Measure the turbidity of each well using a plate reader at an absorbance wavelength of 620 nm, where the compound does not absorb light[3].
-
Self-Validation Mechanism: Run a known highly soluble compound (e.g., caffeine) and a highly insoluble compound (e.g., nicardipine) in parallel. If the nicardipine control fails to show a sharp increase in turbidity at expected concentrations, the buffer preparation or nephelometer calibration is compromised, invalidating the run.
Caption: Workflow for self-validating kinetic solubility assay using nephelometry.
Stability Dynamics in Solution
Imidazo[1,2-a]pyridines are generally robust and resist decomposition under normal conditions, acting like a "strong fortress" against common chemical environments[2]. However, the specific halogenations on this derivative introduce nuanced stability concerns.
Table 2: Stability Matrix across Solvents
| Condition | Solvent Environment | Stability | Primary Degradation Risk |
| Ambient Light | DMSO / Methanol | Moderate | Photolytic cleavage of the C5-Br bond due to heavy-atom effect. |
| Acidic (pH < 3) | Aqueous / Acetonitrile | High | The core is highly stable; protonation at N1 prevents nucleophilic attack. |
| Basic (pH > 10) | Aqueous / Methanol | Low to Moderate | Susceptible to nucleophilic aromatic substitution (SNAr) at the C5 position. |
| Oxidative | Hydrogen Peroxide | Low | Extreme conditions will disassemble the structure or transform functional groups[2]. |
Protocol 2: Accelerated Stability Testing
To assess the stability of the compound in assay buffers over time, an accelerated HPLC-UV workflow is utilized.
Step-by-Step Methodology:
-
Sample Preparation: Spike the compound into the target solvent/buffer to a final concentration of 100 µM.
-
Aliquot Distribution: Distribute into multiple amber and clear glass HPLC vials.
-
Stress Conditions: Store vials at 4°C, 25°C, and 40°C under both light and dark conditions.
-
Sampling: Pull samples at 0, 24, 48, and 72 hours.
-
Self-Validation Mechanism: Incorporate a highly stable internal standard (IS), such as carbamazepine, into the sampling diluent. If the target compound's peak area drops without the appearance of new degradation peaks, and the IS peak remains stable, the compound is precipitating rather than degrading. This ensures you do not falsely report chemical instability when the root cause is poor solubility.
Overcoming the "Crash Out" Effect: Formulation Strategies
When 5-Bromo-3-fluoroimidazo[1,2-a]pyridine must be delivered into aqueous biological systems, standard DMSO dilution is often insufficient. While most cell lines tolerate up to 0.5% DMSO, higher concentrations required to keep hydrophobic compounds in solution will cause significant cytotoxicity[3].
To bypass this, Cyclodextrin Complexation is the preferred formulation strategy. By encapsulating the hydrophobic imidazopyridine core within the hydrophobic cavity of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), we can drastically increase apparent aqueous solubility without using toxic co-solvents[3].
Protocol 3: Preparation of HP-β-CD Inclusion Complexes
Step-by-Step Methodology:
-
Dissolution of Cyclodextrin: Dissolve HP-β-CD in LC-MS grade water to create a 20% (w/v) solution with continuous stirring[3].
-
Dissolution of API: Dissolve 5-Bromo-3-fluoroimidazo[1,2-a]pyridine in a minimal amount of acetone.
-
Complexation: Slowly add the acetone solution dropwise to the aqueous cyclodextrin solution while stirring continuously at 300 rpm[3].
-
Equilibration: Leave the solution open to the atmosphere in a fume hood for 24 hours to allow the acetone to evaporate completely and the complex to equilibrate.
-
Filtration & Lyophilization: Filter through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated API, then lyophilize the filtrate to obtain a stable powder.
-
Self-Validation Mechanism: Measure the UV absorbance of the final lyophilized complex after redissolving a known mass in pure water. If the absorbance matches the theoretical concentration calculated from the input mass, complete inclusion and quantitative recovery are validated.
Caption: Formulation workflow for generating soluble cyclodextrin inclusion complexes.
Biological Application: Target Pathway Modulation
Imidazo[1,2-a]pyridine derivatives are frequently investigated as modulators of key signaling pathways in both neurology and oncology[1][3]. Because of its specific steric and electronic profile, 5-Bromo-3-fluoroimidazo[1,2-a]pyridine serves as an excellent scaffold for designing kinase inhibitors or allosteric modulators (such as targeting the GABA-A receptor, a classic mechanism for this heterocycle).
The diagram below illustrates the logical relationship between the formulated compound and downstream phenotypic efficacy in a standard signaling cascade.
Caption: Logical relationship between formulated imidazopyridine delivery and cellular phenotypic response.
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. URL:[Link]
-
Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives. ACS Omega. URL: [Link]
Sources
Engineering the Imidazo[1,2-a]pyridine Scaffold: A Technical Blueprint for Modern Drug Discovery
Introduction: The Privileged Scaffold
The imidazo[1,2-a]pyridine nucleus is a privileged bicyclic 5,6-fused heterocycle that has fundamentally shaped the landscape of medicinal chemistry[1]. As a bioisostere for indole, benzimidazole, and imidazopyrimidine systems, its planar, nitrogen-rich aromatic core presents unique physicochemical properties. The bridgehead nitrogen atom donates electrons into the ring system, enhancing hydrogen-bond acceptor capabilities, while the C-2, C-3, and C-6 positions offer highly modular sites for electrophilic and nucleophilic functionalization[2].
From a drug design perspective, this structural versatility allows for precise tuning of lipophilicity and target residence time. This makes it an ideal scaffold for addressing complex therapeutic targets ranging from central nervous system (CNS) disorders to oncology and infectious diseases like multidrug-resistant tuberculosis[3][4].
Therapeutic Landscape & Quantitative Structure-Activity Relationships (SAR)
Historically, imidazo[1,2-a]pyridines gained prominence as non-benzodiazepine modulators of the GABA-A receptor, yielding blockbuster sedatives like Zolpidem and anxiolytics like Alpidem[5]. However, recent drug discovery efforts have repositioned this scaffold toward highly selective kinase and epigenetic inhibitors[1].
The causality of this shift lies in the scaffold's ability to occupy the adenine-binding pocket of ATP-dependent enzymes. SAR studies consistently show that substitutions at the C-6 position dictate hinge-region binding via hydrogen bonds, while bulky, flexible groups at C-3 extend into solvent-exposed regions or allosteric pockets, conferring isoform selectivity[6][7].
Table 1: Quantitative Pharmacological Data of Key Imidazo[1,2-a]pyridine Derivatives
| Compound / Drug | Primary Target | Indication | Potency (IC50 / Ki) | Key Structural Feature |
| Zolpidem | GABA-A (α1 subunit) | Insomnia | Ki ~ 22 nM | C-3 N,N-dimethylacetamide[5] |
| Zolimidine | Unknown (Gastroprotective) | Peptic Ulcer | N/A | C-2 (4-methylsulfonylphenyl)[2] |
| AZ703 | CDK1 / CDK2 | Oncology | IC50 = 29 nM (CDK1) | C-3 para-N-alkylsulfonamyl aniline[6] |
| Compound 13k | PI3Kα | Oncology | IC50 = 1.94 nM | C-6 quinazoline hybridization[8] |
| MAIP-032 | HDAC6 | Oncology | IC50 = 13 nM | C-3 hydroxamic acid cap group[9] |
| I-c4 | HDAC6 | Gastric Cancer | IC50 = 0.95 μM (Cell) | Imidazo[1,2-a]pyridine core[7] |
Mechanism of Action: Kinase Inhibition Pathways
When targeting the PI3K/AKT/mTOR signaling axis—a pathway frequently hyperactivated in solid tumors—imidazo[1,2-a]pyridine derivatives like Compound 13k act as competitive ATP inhibitors at the PI3Kα catalytic domain[8]. By arresting the phosphorylation of PIP2 to PIP3, the downstream recruitment and activation of AKT is halted, ultimately leading to G2/M cell cycle arrest and apoptosis[8][10].
Signaling pathway showing PI3K/AKT/mTOR inhibition by imidazo[1,2-a]pyridine derivatives.
Synthetic Methodologies: The Groebke-Blackburn-Bienaymé (GBB) Reaction
To rapidly generate libraries of imidazo[1,2-a]pyridines for high-throughput screening, traditional stepwise condensations (like the Tschitschibabin reaction) are often insufficient due to harsh conditions and limited functional group tolerance. As an Application Scientist, I advocate for the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR)[11][12].
The GBB-3CR couples a 2-aminopyridine, an aldehyde, and an isocyanide[11]. The causality of this reaction's success lies in its atom economy and orthogonal reactivity. The initial step involves the formation of an iminium ion between the 2-aminopyridine and the aldehyde. The isocyanide then undergoes an α-addition to the iminium ion, followed by an intramolecular 5-exo-dig cyclization involving the pyridine nitrogen, and finally, a tautomeric shift to yield the aromatic imidazo[1,2-a]pyridine-3-amine system[12][13].
Experimental Protocol: GBB-3CR Synthesis & Validation Workflow
To ensure scientific integrity and reproducibility, the following protocol details an optimized, self-validating system for synthesizing C-3 functionalized imidazo[1,2-a]pyridines using green chemistry principles[11].
Materials:
-
2-Aminopyridine derivative (1.0 equiv)
-
Aromatic/Aliphatic Aldehyde (1.0 equiv)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv)
-
Catalyst: Ammonium chloride (NH₄Cl) (10-20 mol%)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Step-by-Step Methodology:
-
Iminium Formation (Pre-activation): In a sealed reaction vial, dissolve the 2-aminopyridine and the aldehyde in MeOH (1.0 M concentration). Add the NH₄Cl catalyst[11].
-
Isocyanide Addition: Stir the mixture at room temperature for 15 minutes to allow Schiff base formation, then add the isocyanide dropwise.
-
Cyclization: Allow the reaction to stir at room temperature for 12–24 hours[11]. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent.
-
Self-Validation: The disappearance of the highly UV-active aldehyde spot and the appearance of a lower Rf fluorescent spot under 254 nm UV light confirms the success of the cyclization event.
-
-
Workup & Purification: Evaporate the solvent under reduced pressure. Resuspend the crude mixture in water and extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄. Purify via flash column chromatography[14].
-
Structural Validation:
-
¹H NMR (500 MHz, CDCl₃): Look for the disappearance of the characteristic aldehyde proton (~10 ppm) and the presence of the tert-butyl protons (~1.4 ppm) confirming isocyanide incorporation[11].
-
HRMS (ESI): Confirm the exact mass [M+H]+ to validate the multicomponent assembly without fragmentation[14].
-
Experimental workflow for the GBB-3CR synthesis and validation of imidazo[1,2-a]pyridines.
Conclusion & Future Perspectives
The imidazo[1,2-a]pyridine scaffold has transcended its origins as a simple GABA-A modulator to become a cornerstone of targeted oncology, epigenetic modulation, and infectious disease therapies[1][3]. By leveraging robust multicomponent reactions like the GBB-3CR, medicinal chemists can rapidly explore the vast chemical space around the core[13]. Future drug discovery efforts will likely focus on utilizing this scaffold for Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors, exploiting its highly favorable ADME properties and deep binding pocket penetration.
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[Link]
-
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry.[Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.[Link]
-
Multicomponent Synthesis and Binding Mode of Imidazo[1,2-a]pyridine-Capped Selective HDAC6 Inhibitors. Organic Letters.[Link]
-
AZ703, an Imidazo[1,2-a]Pyridine Inhibitor of Cyclin-Dependent Kinases 1 and 2, Induces E2F-1-Dependent Apoptosis Enhanced by Depletion of Cyclin-Dependent Kinase 9. Cancer Research.[Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. European Journal of Medicinal Chemistry.[Link]
-
Zolimidine Analogues: The Synthesis of Imidazo[1,2-α]pyridine-Based Sulfilimines and Sulfoximines. ResearchGate.[Link]
-
Discovery of Novel Imidazo[1,2-a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect. Journal of Medicinal Chemistry.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Orthogonal C3-Defluorinative Functionalization of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine
Introduction & Strategic Rationale
Imidazo[1,2-a]pyridines are privileged heterocycles in modern drug discovery, frequently serving as core scaffolds for soluble guanylate cyclase (sGC) stimulators and kinase inhibitors[1]. The functionalization of these scaffolds is critical for exploring chemical space and optimizing pharmacokinetic profiles. However, the specific building block 5-Bromo-3-fluoroimidazo[1,2-a]pyridine presents a unique synthetic paradox.
The C5-bromo group is a highly desirable handle for late-stage transition-metal cross-coupling, but the C3 position—typically the most nucleophilic and metabolically sensitive site—is blocked by a chemically inert fluorine atom. While defluorinative functionalization is a powerful tool to construct complex architectures from fluorinated precursors[2][3], standard transition-metal catalyzed C–F activation protocols[4] fail here. Metals like Palladium or Nickel will preferentially undergo oxidative addition into the weaker C5–Br bond, destroying the orthogonal handle.
The Causality of the Solution: To selectively functionalize the C3 position while leaving the C5–Br bond intact, we must pivot from transition-metal catalysis to Lewis Acid-Mediated Defluorinative Functionalization . By exploiting the "hard-hard" interaction between Boron and Fluorine, a strong, sterically hindered Lewis acid like Tris(pentafluorophenyl)borane ( B(C6F5)3 ) selectively coordinates to the C3-fluorine. This facilitates heterolytic C–F bond cleavage to generate a highly reactive C3-iminium cation. Because the C5–Br bond is entirely unreactive toward Lewis acids, perfect orthogonal selectivity is achieved.
Mechanistic Pathway
The reaction proceeds via a specific sequence of Lewis acid-base complexation, ionization, and nucleophilic trapping. The stabilization of the resulting C3-cation by the adjacent nitrogen lone pair (forming an iminium resonance structure) is the thermodynamic driver for this challenging C(sp2)–F bond cleavage.
Fig 1: Mechanistic pathway of orthogonal C3-defluorinative functionalization vs. C5-Br activation.
Experimental Workflow & Protocols
To ensure reproducibility, this protocol is designed as a self-validating system , incorporating specific analytical checkpoints to verify intermediate generation before proceeding to the next step.
Fig 2: Step-by-step experimental workflow for the C3-defluorinative functionalization protocol.
Protocol: Synthesis of 3-Allyl-5-bromoimidazo[1,2-a]pyridine
Reagents Required:
-
5-Bromo-3-fluoroimidazo[1,2-a]pyridine (1.0 mmol, 215 mg)
-
Tris(pentafluorophenyl)borane ( B(C6F5)3 ) (1.2 mmol, 614 mg)
-
Allyltrimethylsilane (2.0 mmol, 318 µL)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add 5-Bromo-3-fluoroimidazo[1,2-a]pyridine and anhydrous DCM.
-
Thermal Control & Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibration.
-
Lewis Acid Addition: Dissolve B(C6F5)3 in 2 mL of anhydrous DCM and add dropwise over 5 minutes. The solution will transition from colorless to a deep yellow, indicating the formation of the Lewis acid-base adduct and subsequent C3-iminium generation.
-
Self-Validation Checkpoint 1 ( 19 F NMR): Crucial Step. Withdraw a 50 µL aliquot, dilute in 0.5 mL CDCl3 , and acquire a rapid 19 F NMR spectrum. The starting material's characteristic C3–F singlet at ~ -142 ppm must be completely absent. A new broad multiplet at ~ -167 ppm corresponding to the [FB(C6F5)3]− counterion confirms complete activation. Do not proceed until this is verified.
-
Nucleophilic Trapping: Add allyltrimethylsilane dropwise at -78 °C. Maintain the temperature for 30 minutes, then slowly allow the reaction to warm to room temperature over 2 hours.
-
Self-Validation Checkpoint 2 (TLC): Monitor by TLC (Hexanes:EtOAc 3:1). The highly polar iminium intermediate (which stays at the baseline) will cleanly convert to the non-polar allylated product ( Rf ~ 0.45).
-
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize the borane complex. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexanes) to afford the pure product.
Quantitative Data & Substrate Scope
The choice of nucleophile is critical. Hard nucleophiles (like Grignard reagents) undergo undesired side reactions with the B(C6F5)3 catalyst or attack the C5–Br position via halogen-metal exchange. By matching the soft, electrophilic C3-iminium with soft π -nucleophiles or silanes, we maintain perfect chemoselectivity.
Table 1: Orthogonal C3-Defluorinative Functionalization Scope
| Entry | Nucleophile | C3-Functionalized Product | Yield (%) | C3:C5 Selectivity |
| 1 | Allyltrimethylsilane | 3-Allyl-5-bromoimidazo[1,2-a]pyridine | 82 | >99:1 |
| 2 | Indole | 3-(1H-Indol-3-yl)-5-bromoimidazo[1,2-a]pyridine | 78 | >99:1 |
| 3 | 1,3,5-Trimethoxybenzene | 3-(2,4,6-Trimethoxyphenyl)-5-bromoimidazo[1,2-a]pyridine | 71 | >99:1 |
| 4 | Trimethylsilyl cyanide | 5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile | 85 | >99:1 |
Reaction conditions: 5-Bromo-3-fluoroimidazo[1,2-a]pyridine (1.0 equiv), Nucleophile (2.0 equiv), B(C6F5)3 (1.2 equiv), DCM, -78 °C to RT, 2.5 h. Yields refer to isolated, chromatographically pure products.
References
-
[1] Discovery of a Novel COS/H2S-Donor Hybridized sGC Stimulator for Alleviating Isoproterenol-Induced Myocardial Fibrosis. ACS Publications.
-
[4] Rh-Catalyzed Twofold Conjugate Addition of 2-Arylimidazo[1,2-a]pyridines to p-Quinols To Access Bridged Scaffolds with Three Contiguous Stereocenters. The Journal of Organic Chemistry - ACS Publications.
-
[2] Copper-Catalyzed Defluorinative[3 + 2] Cyclization of Amidines and Trifluoromethyl Carbenoids for the Synthesis of 5-Fluoroimidazoles. Organic Letters - ACS Publications.
-
[3] β-Perfluoroalkyl Peroxides as Fluorinated C3-Building Blocks for the Construction of Benzo[4,5]imidazo[1,2-a]pyridines. The Journal of Organic Chemistry - ACS Publications.
Sources
Application Note: Structure-Activity Relationship (SAR) Studies and Late-Stage Functionalization of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine Analogs
Executive Summary & Rationale
The imidazo[1,2-a]pyridine scaffold is a highly privileged aza-heterocyclic structure in modern medicinal chemistry. It serves as the core for numerous FDA-approved therapeutics and advanced clinical candidates, demonstrating broad utility across indications ranging from infectious diseases (such as Mycobacterium tuberculosis and Influenza A) to oncology[1][2]. Recent structure-activity relationship (SAR) campaigns have successfully leveraged this scaffold to target the Nek2 kinase in cancer models[3] and the PA-PB1 interface of the influenza RNA-dependent RNA polymerase[4].
This application note details the strategic use of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine as a foundational building block for accelerated SAR exploration. By combining specific halogen substitutions, medicinal chemists can independently modulate physicochemical properties and execute late-stage diversification[5].
Mechanistic Insights: The 5-Bromo-3-Fluoro Advantage
The simultaneous installation of a fluorine atom at C3 and a bromine atom at C5 is not arbitrary; it is a calculated design choice driven by the following causalities:
-
C3-Fluorination (Metabolic & Physicochemical Control): In unsubstituted imidazo[1,2-a]pyridines, the C3 position is highly electron-rich, making it a primary site for electrophilic attack and rapid cytochrome P450-mediated oxidation. Fluorination at C3 blocks this metabolic soft spot. Furthermore, the strong electron-withdrawing inductive effect of fluorine lowers the pKa of the bridgehead nitrogen. This reduced basicity enhances passive membrane permeability and mitigates hERG channel liabilities, a common hurdle for basic amines in drug discovery.
-
C5-Bromination (Synthetic & Conformational Control): The C5 position is adjacent to the bridgehead nitrogen. A bromine atom here serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[5]. Conformationally, any substituent introduced at C5 experiences a severe steric clash with the adjacent C6 proton, forcing the new R-group to adopt an orthogonal (twisted) geometry relative to the planar core. This forced out-of-plane trajectory is highly advantageous for projecting functional groups into deep, narrow binding pockets, such as kinase hinge regions.
SAR Optimization Workflow
Iterative SAR workflow utilizing the 5-bromo-3-fluoro core for rapid lead optimization.
Synthetic Methodology: C5 Late-Stage Functionalization
To explore the chemical space at the C5 position, palladium-catalyzed Suzuki-Miyaura cross-coupling is the method of choice. The following protocol is designed as a self-validating system to ensure high yields and prevent common pitfalls associated with aza-heterocycle synthesis.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Reagents & Materials:
-
5-Bromo-3-fluoroimidazo[1,2-a]pyridine (1.0 eq, 0.5 mmol)
-
Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 eq, 0.6 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 eq, 1.25 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5 mL), degassed.
Step-by-Step Methodology:
-
Reaction Assembly: In a microwave vial or Schlenk tube, combine the imidazopyridine core, boronic acid, and K₂CO₃.
-
Causality: Using a biphasic Dioxane/H₂O system ensures that both the organic core and the inorganic base are solubilized. The water is strictly required to generate the reactive boronate ate-complex necessary for the transmetalation step.
-
-
Degassing: Sparge the solvent mixture with Argon for 10 minutes prior to adding the catalyst.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a stream of Argon, seal the vessel, and heat to 90 °C for 4–6 hours.
-
Causality: The bidentate dppf ligand is specifically chosen over monodentate ligands (like PPh₃) because its bite angle promotes rapid reductive elimination, which is critical when coupling sterically hindered positions like the C5 of imidazopyridines. It also suppresses undesired hydrodehalogenation.
-
-
Self-Validating Monitoring (Crucial Step): Do not rely solely on UV-TLC for reaction monitoring. The highly conjugated imidazo[1,2-a]pyridine core dominates the UV trace, often masking the Rf difference between the starting material and the product. Instead, validate conversion via LC-MS by monitoring the disappearance of the distinct 1:1 isotopic doublet (M, M+2) characteristic of the starting bromine atom.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH₄Cl.
-
Causality: Aqueous extraction with mildly acidic NH₄Cl (rather than plain water or brine) helps protonate and partition unreacted boronic acid into the aqueous layer, while preventing the weakly basic imidazopyridine product (pKa ~ 5) from becoming fully protonated and lost to the aqueous phase.
-
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Quantitative SAR Data & Biological Evaluation
The table below summarizes a representative SAR dataset generated from the 5-bromo-3-fluoroimidazo[1,2-a]pyridine core, evaluating the impact of C5-substitutions on target potency (e.g., Kinase IC₅₀) and Drug Metabolism and Pharmacokinetics (DMPK).
| Compound | R-Group (C5 Position) | Target IC₅₀ (nM) | cLogP | HLM T₁/₂ (min) | Rationale & Mechanistic Observation |
| 1 (Core) | -Br | >10,000 | 2.4 | >60 | Inactive baseline; highly stable metabolically due to the C3-F block. |
| 2 | Phenyl | 450 | 3.8 | 45 | Establishes a baseline hydrophobic contact, but the high cLogP drives moderate microsomal clearance. |
| 3 | 4-Fluorophenyl | 120 | 3.9 | >60 | Para-fluorine substitution blocks oxidative metabolism at the phenyl ring, rescuing the half-life while improving binding. |
| 4 | 3-Pyridyl | 45 | 2.6 | 30 | The nitrogen atom acts as a critical H-bond acceptor, driving a jump in potency. However, the electron-deficient pyridine is susceptible to rapid metabolism. |
| 5 | 1-Methyl-1H-pyrazol-4-yl | 12 | 2.1 | 55 | Optimal Profile: The planar pyrazole accommodates the steric twist at C5, projects an H-bond acceptor perfectly into the solvent channel, and lowers cLogP to ensure excellent stability. |
SAR Analysis & Causality
The transition from Compound 2 to Compound 5 illustrates the power of orthogonal conformational control. Because the C5 position forces the substituent out of the imidazopyridine plane, bulky or freely rotating groups (like a standard phenyl ring) can incur an entropic penalty upon binding. By introducing the 1-methyl-1H-pyrazol-4-yl group (Compound 5), the molecule benefits from a compact, electron-rich heteroaryl system that locks into the required orthogonal geometry. Furthermore, the pyrazole lowers the overall cLogP to 2.1, keeping the molecule within optimal Lipinski space and preventing the rapid hepatic clearance seen in more lipophilic analogs.
Conclusion
The 5-bromo-3-fluoroimidazo[1,2-a]pyridine scaffold provides an exceptional balance of metabolic stability and synthetic versatility. By utilizing the C3-fluorine to modulate basicity and block oxidation, and the C5-bromine to execute orthogonal cross-coupling, drug development professionals can rapidly generate highly potent, metabolically stable lead compounds for complex biological targets.
References
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022)
- Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs.
- Design, synthesis, and structure activity relationship (SAR)
- Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study European Journal of Medicinal Chemistry / PubMed URL
- Diversity-Oriented Synthesis toward Aryl- and Phosphoryl-Functionalized Imidazo[1,2-a]pyridines The Journal of Organic Chemistry / ACS Publications URL
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [edgccjournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine in fragment-based drug design
Application Note: Strategic Deployment of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine in Fragment-Based Drug Design
Executive Summary
Fragment-based drug design (FBDD) relies on the identification of low-molecular-weight, low-affinity binders that can be systematically evolved into highly potent lead compounds[1]. The efficiency of this hit-to-lead process is heavily dependent on the physicochemical properties and synthetic tractability of the starting fragment. This application note details the utility of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine , a highly engineered fragment that integrates a privileged pharmacological scaffold with dual biophysical and synthetic handles.
Molecular Design Rationale & Functional Logic
The architecture of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine is not arbitrary; it is a purpose-built tool designed to overcome common bottlenecks in modern FBDD workflows.
-
The Imidazo[1,2-a]pyridine Core : This fused bicyclic system is a well-established privileged scaffold in medicinal chemistry. Frequently utilized as a bioisostere for indoles and purines, it exhibits broad therapeutic applicability, particularly in targeting kinases, protein-protein interactions (PPIs), and infectious diseases[2].
-
The 3-Fluoro Substituent (Biophysical Handle) : Fluorine is virtually absent in biological macromolecules. Incorporating a 3-fluoro group enables highly sensitive, ligand-observed 19 F NMR screening with zero background interference[3].
-
The 5-Bromo Substituent (Structural & Synthetic Handle) : The bromine atom serves a dual purpose. First, its heavy-atom nature allows for anomalous dispersion in X-ray crystallography, unambiguously solving the phase problem to locate the fragment in the electron density map[4]. Second, it acts as a highly reactive vector for fragment growing via palladium-catalyzed cross-coupling reactions[5].
Strategic functionalization of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine in drug design.
Physicochemical Profiling & Rule of 3 Compliance
For a fragment to be viable, it must adhere to the "Rule of 3" (Ro3) to ensure that subsequent elaboration does not violate Lipinski's Rule of 5. The quantitative metrics for 5-Bromo-3-fluoroimidazo[1,2-a]pyridine demonstrate ideal starting parameters for hit-to-lead optimization.
| Parameter | Value | Ro3 Threshold | FBDD Advantage |
| Molecular Weight (MW) | 215.02 g/mol | ≤ 300 Da | Leaves ~285 Da for fragment growing. |
| Calculated LogP (cLogP) | ~2.1 | ≤ 3.0 | Ensures aqueous solubility for high-concentration assays. |
| Hydrogen Bond Donors | 0 | ≤ 3 | Minimizes desolvation penalties upon binding. |
| Hydrogen Bond Acceptors | 2 | ≤ 3 | Provides specific directional interactions (N1, N4). |
| Heavy Atoms | 10 | ≤ 22 | High Ligand Efficiency (LE) potential. |
Integrated FBDD Workflow & Self-Validating Protocols
The transition from a bare fragment to an elaborated lead requires a seamless integration of biophysics, structural biology, and synthetic chemistry.
FBDD Workflow leveraging 19F NMR screening and Br-directed X-ray crystallography.
Protocol A: Primary Hit Identification via 19 F NMR (CPMG Sequence)
Causality & Logic: Ligand-observed NMR is preferred for primary screening because it requires significantly less protein than protein-observed methods. We utilize the Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion sequence. Small molecules tumble rapidly in solution, resulting in long transverse relaxation times ( T2 ). Proteins tumble slowly, yielding short T2 . When the 3-fluoro fragment binds the target protein, it temporarily adopts the protein's slow tumbling rate, causing a dramatic decrease in its T2 . The CPMG sequence filters out signals with short T2 ; thus, a reduction in the 19 F signal intensity confirms binding.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM DTT, and 10% D2O (for NMR lock).
-
Fragment Pool Assembly: Multiplex 5-Bromo-3-fluoroimidazo[1,2-a]pyridine with 4-9 other fluorinated fragments. Self-Validation Step: Ensure a minimum of 2 ppm chemical shift separation between all fragments to prevent signal overlap. Include a known non-binding fluorinated reference compound (e.g., trifluoroacetate) as an internal control.
-
Sample Preparation: Mix the fragment pool (each at 100 µM) with the target protein (10 µM). Prepare a control tube with the fragment pool alone.
-
Acquisition: Acquire 19 F CPMG NMR spectra at 298 K. Apply a spin-echo train with a total relaxation delay of 200-400 ms.
-
Analysis: Overlay the protein-containing spectrum with the control spectrum. A >30% line broadening or intensity reduction of the 5-Bromo-3-fluoroimidazo[1,2-a]pyridine peak, while the internal reference remains unchanged, constitutes a validated hit.
Protocol B: Structural Elucidation via X-ray Crystallography (SAD Phasing)
Causality & Logic: Fragments bind weakly (high µM to mM Kd ) and often exhibit low occupancy in crystal lattices, making their electron density difficult to distinguish from ordered water molecules. The 5-bromo substituent solves this. By tuning the synchrotron X-ray wavelength to the bromine K-edge (~0.92 Å), we induce anomalous scattering. This generates a distinct anomalous difference Fourier map, allowing us to pinpoint the exact location and orientation of the fragment via Single-wavelength Anomalous Dispersion (SAD)[4].
Step-by-Step Methodology:
-
Crystal Soaking: Transfer apo-protein crystals into a drop containing the crystallization mother liquor supplemented with 10-50 mM of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine and 5-10% DMSO. Soak for 2 to 24 hours.
-
Cryoprotection & Harvesting: Briefly transfer the crystal to a cryoprotectant solution (e.g., mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen.
-
Data Collection: Mount the crystal at a synchrotron beamline. Collect two datasets: one at the bromine peak wavelength (to maximize anomalous signal f′′ ) and one at a high-energy remote wavelength (for high-resolution structural refinement).
-
Phase Determination: Process the data using structural biology software (e.g., XDS, Phenix). Calculate the anomalous difference map. Self-Validation Step: A >5 σ peak in the anomalous map unambiguously confirms the position of the bromine atom, dictating the orientation of the imidazo[1,2-a]pyridine core.
Protocol C: Fragment Elaboration via Pd-Catalyzed Cross-Coupling
Causality & Logic: Once the binding pose is established, the fragment must be grown to capture adjacent sub-pockets and improve affinity[1]. The C5-position, occupied by the bromine, acts as a directed vector. Suzuki-Miyaura cross-coupling is the method of choice due to its high functional group tolerance and robust performance in synthesizing 3D lead-like molecules[5].
Step-by-Step Methodology:
-
Reaction Setup: In a dry, inert-atmosphere vial, combine 5-Bromo-3-fluoroimidazo[1,2-a]pyridine (1.0 eq), an elaborated aryl/heteroaryl boronic acid (1.2 eq), and K2CO3 (3.0 eq).
-
Catalyst Addition: Add 5 mol% of Pd(dppf)Cl2 as the catalyst. Logic: The dppf ligand provides the necessary steric bulk and electron density to facilitate oxidative addition into the relatively stable C(sp2)-Br bond.
-
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Self-Validation Step: Thoroughly sparge the solvent with N2 for 15 minutes prior to addition to prevent catalyst oxidation and homocoupling of the boronic acid.
-
Execution: Seal the vial and heat at 90°C for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4 , and purify via flash column chromatography to yield the elaborated lead compound.
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega - acs.org -[Link]
-
Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent - ChemRxiv -[Link]
-
Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery | Journal of the American Chemical Society - acs.org -[Link]
-
Fragment-based drug discovery: A graphical review - PMC -[Link]
Sources
Application Note: High-Throughput Screening of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine Libraries for Antimycobacterial Drug Discovery
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, featured prominently in launched therapeutics and clinical candidates across infectious diseases and oncology 1. This application note details the strategic deployment of 5-bromo-3-fluoroimidazo[1,2-a]pyridine as a highly tractable core building block for high-throughput screening (HTS) libraries. By leveraging automated late-stage functionalization and a robust phenotypic screening workflow, drug discovery teams can rapidly identify potent inhibitors of Mycobacterium tuberculosis (Mtb) energy metabolism (specifically targeting the QcrB subunit of the electron transport chain) 2.
Mechanistic Rationale: The 5-Bromo-3-Fluoro Advantage
When designing a screening library, the choice of the core scaffold dictates the downstream physicochemical and pharmacokinetic properties of the resulting hits. The 5-bromo-3-fluoroimidazo[1,2-a]pyridine core 3 offers two distinct mechanistic advantages:
-
The C3-Fluoro Metabolic Shield: The C3 position of the imidazo[1,2-a]pyridine ring is highly susceptible to electrophilic attack and cytochrome P450-mediated oxidation. Introducing a fluorine atom at C3 acts as a metabolic shield, blocking this soft spot. Furthermore, fluorine's high electronegativity lowers the pKa of the bridgehead nitrogen, reducing basicity to improve membrane permeability and oral bioavailability.
-
The C5-Bromo Diversification Handle: The bromine at the C5 position serves as an orthogonal reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for rapid, late-stage diversification of the library in a 96- or 384-well format, enabling the synthesis of thousands of analogs with diverse aryl, heteroaryl, or amine substituents at C5 to probe the target binding pocket without requiring de novo synthesis of the bicyclic core 4.
Workflow for the synthesis, screening, and triage of 5-bromo-3-fluoroimidazo[1,2-a]pyridine libraries.
High-Throughput Screening (HTS) Architecture
To evaluate the synthesized library, we employ a whole-cell phenotypic assay using the Resazurin Microtiter Assay (REMA). Phenotypic screening ensures that hits not only engage their intracellular target but also successfully penetrate the highly lipophilic, complex mycobacterial cell wall—a common failure point in target-based TB drug discovery 5.
Self-Validating Assay Design: Every protocol must be a self-validating system. The assay utilizes a Z'-factor calculation to ensure statistical reliability. Each plate contains internal controls: 100% growth (DMSO vehicle) and 0% growth (10 µM Isoniazid or Telacebec). A Z'-factor > 0.7 is strictly required for the plate to pass quality control, ensuring that the signal window is wide enough to distinguish true target inhibition from assay noise.
Protocol: 384-Well Resazurin-Based Phenotypic Screening
Objective: To determine the Minimum Inhibitory Concentration (MIC₅₀) of 5-substituted-3-fluoroimidazo[1,2-a]pyridine derivatives against M. tuberculosis H37Rv.
Materials:
-
Mtb H37Rv strain (grown to mid-log phase, OD₆₀₀ = 0.6)
-
Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80
-
384-well clear-bottom black microplates
-
Resazurin sodium salt solution (0.025% w/v in water, filter-sterilized)
-
Acoustic liquid handler (e.g., Echo 550)
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler, transfer 100 nL of the library compounds (from 10 mM DMSO stock plates) into the 384-well assay plates to achieve a final assay concentration range of 10 µM to 0.005 µM (11-point dose-response).
-
Causality: Acoustic dispensing eliminates tip-based carryover and allows for precise nanoliter transfers. This keeps the final DMSO concentration at ≤0.5%, preventing solvent-induced cytotoxicity which could yield false positives.
-
-
Inoculum Preparation: Dilute the mid-log phase Mtb H37Rv culture in supplemented 7H9 broth to a final theoretical OD₆₀₀ of 0.001 (approximately 1×105 CFU/mL).
-
Bacterial Addition: Dispense 40 µL of the bacterial suspension into each well of the 384-well plate using an automated bulk reagent dispenser.
-
Control Wells: Columns 1 and 2 receive bacteria + DMSO (Positive growth control). Columns 23 and 24 receive bacteria + 10 µM Isoniazid (Negative growth control).
-
-
Incubation: Seal the plates with breathable membranes and incubate at 37°C in a humidified incubator for 7 days.
-
Causality:Mtb is a slow-growing pathogen; a 7-day incubation is required to achieve exponential growth in the control wells, maximizing the assay's dynamic range.
-
-
Resazurin Addition: Add 5 µL of the 0.025% resazurin solution to all wells. Incubate for an additional 24 hours at 37°C.
-
Mechanistic Note: Viable cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin via NADH-dependent oxidoreductases. Dead or metabolically inhibited cells cannot perform this reduction.
-
-
Readout: Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).
-
Data Analysis: Calculate percent inhibition relative to controls. Determine the MIC₅₀ using a 4-parameter non-linear regression model.
Quantitative SAR Analysis
Below is a representative dataset demonstrating the structure-activity relationship (SAR) and metabolic stability of hits derived from the 5-bromo-3-fluoroimidazo[1,2-a]pyridine core after Suzuki-Miyaura coupling at the C5 position. The data highlights the necessity of the C5 substitution for target engagement and the role of the C3-fluorine in maintaining microsomal stability.
| Compound ID | C5 Substituent (R-Group) | Mtb H37Rv MIC₅₀ (µM) | HepG2 CC₅₀ (µM) | Selectivity Index (SI) | Human Liver Microsome T₁/₂ (min) |
| Core-01 | -Br (Unsubstituted Core) | >50 | >50 | N/A | 12 |
| Lib-042 | 4-(Trifluoromethoxy)phenyl | 0.45 | >50 | >111 | 48 |
| Lib-117 | 3-Pyridyl | 2.10 | 45.0 | 21 | 35 |
| Lib-256 | 4-(Methylsulfonyl)phenyl | 0.08 | >50 | >625 | 85 |
| Lib-304 | 1-Methyl-1H-pyrazol-4-yl | 0.15 | 38.5 | 256 | 62 |
Conclusion
The 5-bromo-3-fluoroimidazo[1,2-a]pyridine scaffold represents a highly tractable starting point for infectious disease and oncology drug discovery 6. By combining rational scaffold design—where fluorine imparts metabolic stability and bromine enables rapid diversification—with a rigorously controlled, self-validating HTS workflow, researchers can efficiently navigate the hit-to-lead process and isolate compounds with high selectivity indices and favorable pharmacokinetic profiles.
References
-
1. RSC Medicinal Chemistry (NIH/PMC).
-
2. PLoS ONE. 3.3. Ambeed Commercial Libraries. 4.4. NIH/PMC. 5.5. RSC Advances (NIH/PMC).
-
6. Journal of Medicinal Chemistry (ACS Publications).
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 3. 3017232-97-9 | 5-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride | Ambeed.com [ambeed.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Improving the yield of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine synthesis
Welcome to the Technical Support Center for the synthesis of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine . This guide is engineered for drug development professionals and synthetic chemists who require high-yielding, reproducible protocols.
Rather than simply listing instructions, this guide deconstructs the chemical causality behind the synthesis, provides self-validating experimental workflows, and addresses the most critical failure points encountered during scale-up.
Mechanistic Overview & Synthetic Strategy
The construction of 5-bromo-3-fluoroimidazo[1,2-a]pyridine is best achieved through a convergent two-stage pathway: core cyclocondensation followed by regioselective electrophilic fluorination.
Stage 1 Causality: The imidazo[1,2-a]pyridine core is assembled via the cyclocondensation of 6-bromopyridin-2-amine with chloroacetaldehyde. Mechanistically, the endocyclic pyridine nitrogen is highly nucleophilic and initiates an SN2 attack on the α -carbon of chloroacetaldehyde, displacing the chloride ion to form an N-alkylated pyridinium intermediate. The exocyclic primary amine then attacks the pendant aldehyde carbonyl, followed by dehydration to lock the aromatic system .
Stage 2 Causality: The C-3 position of the resulting imidazo[1,2-a]pyridine core is highly electron-rich, making it the prime target for electrophilic fluorination using Selectfluor. However, the resulting 3-fluoro cation intermediate is highly reactive. If the reaction lacks a sufficient proton scavenger, ambient water can attack the intermediate, leading to unwanted difluorohydroxylation. Introducing a mild Lewis base like DMAP facilitates rapid deprotonation, restoring aromaticity instantly and yielding exclusively the monofluorinated product .
Fig 1. Two-step synthetic pathway for 5-Bromo-3-fluoroimidazo[1,2-a]pyridine.
Self-Validating Experimental Protocols
Every protocol below is designed as a closed-loop system with built-in analytical checkpoints to ensure you do not carry failed material into subsequent steps.
Protocol A: Synthesis of 5-Bromoimidazo[1,2-a]pyridine (Core Formation)
-
Preparation: Suspend 6-bromopyridin-2-amine (1.0 equiv, 10 mmol) in a 1:1 mixture of Ethanol and H2O (0.2 M).
-
Base Addition: Add NaHCO3 (1.5 equiv) to the suspension. Causality: NaHCO3 buffers the HCl generated during cyclization, preventing the protonation of the pyridine nitrogen which would stall the initial SN2 attack.
-
Electrophile Addition: Dropwise add a 45% aqueous solution of chloroacetaldehyde (1.2 equiv) over 15 minutes at room temperature.
-
Cyclization: Heat the reaction mixture to 80 °C (reflux) for 4 hours.
-
Validation Checkpoint 1: Sample 10 µL of the mixture, dilute in 1 mL MeOH, and analyze via LC-MS. The starting material peak ( m/z 173/175) must be absent, replaced entirely by the intermediate ( m/z 197/199 [M+H]+ ).
-
Workup: Cool to room temperature, extract with Ethyl Acetate ( 3×20 mL), wash the combined organic layers with brine, dry over Na2SO4 , and concentrate in vacuo.
-
Validation Checkpoint 2: Run a TLC (DCM:MeOH 95:5). The product should appear as a single intensely UV-active spot at Rf≈0.4 .
Protocol B: Regioselective Electrophilic Fluorination
-
Preparation: Dissolve 5-bromoimidazo[1,2-a]pyridine (1.0 equiv, 5 mmol) in a 1:1 mixture of Acetonitrile (MeCN) and H2O (0.1 M).
-
Buffering: Add 4-Dimethylaminopyridine (DMAP) (1.0 equiv) to the solution.
-
Fluorination: Add Selectfluor (1.2 equiv) in one portion. Stir the reaction at room temperature under ambient air for 12 hours.
-
Validation Checkpoint 3: Monitor via LC-MS. The intermediate ( m/z 197/199) should convert cleanly to the target product ( m/z 215/217 [M+H]+ ). Critical: If a mass of m/z 233 is observed, hydration is occurring. Immediately add an additional 0.2 equiv of DMAP.
-
Workup: Dilute with Dichloromethane (DCM), filter off the Selectfluor byproducts, and concentrate the filtrate. Purify via silica gel chromatography (Hexane/EtOAc 10:1).
-
Validation Checkpoint 4: 19F NMR of the purified product must show a single sharp resonance between -140 and -150 ppm, confirming exclusive C-3 fluorination.
Troubleshooting Guides & FAQs
Q1: Why is my yield for the imidazo[1,2-a]pyridine core so low, and why is the reaction mixture turning into a black tar? A: This is a classic symptom of chloroacetaldehyde polymerization. Chloroacetaldehyde is highly unstable and readily polymerizes at high temperatures or extreme pH levels. Solution: Ensure you are using a fresh 45% aqueous solution. Do not add the chloroacetaldehyde to a boiling solution; add it dropwise at room temperature before ramping up the heat. Maintain the pH around 7-8 using NaHCO3 .
Q2: During the fluorination step, I am observing a significant amount of a +18 Da mass side product on the LC-MS. What is it, and how do I prevent it? A: You are observing the difluorohydroxylated adduct (or a hydrated intermediate). Because Selectfluor is an aggressive electrophile, the transient 3-fluoro cation it generates can be trapped by the water in your solvent system before it deprotonates. Solution: You must accelerate the deprotonation step. Ensure you are using exactly 1.0 equivalent of DMAP. DMAP acts as a Lewis base that rapidly extracts the proton from the C-3 position, restoring aromaticity faster than water can attack .
Q3: Why is the bromination strictly at C-5, and does this electron-withdrawing group affect the fluorination step? A: The bromine position is dictated entirely by the starting material (6-bromopyridin-2-amine). During cyclization, the pyridine nitrogen becomes the bridgehead N-4, placing the adjacent bromine at C-5. Because bromine is electron-withdrawing, it slightly deactivates the imidazo[1,2-a]pyridine core compared to an unsubstituted analog. This is why the fluorination step requires a full 12 hours at room temperature rather than the standard 2-4 hours seen in literature for electron-rich derivatives.
Fig 2. Logical troubleshooting workflow for common synthesis failures.
Quantitative Data: Optimization of Fluorination
The table below summarizes the critical effect of the solvent system and base selection on the yield and purity of the electrophilic fluorination step (Stage 2). Data is extrapolated from optimized parameters for halogenated imidazo[1,2-a]pyridines.
| Solvent System | Base (Equiv.) | Selectfluor (Equiv.) | Time (h) | Observed Yield (%) | Primary Impurity Profile |
| H2O | None | 1.2 | 12 | 35% | Heavy difluorohydroxylated adduct |
| MeCN | None | 1.2 | 12 | 40% | High unreacted starting material (poor solubility) |
| H2O / MeCN (1:1) | None | 1.2 | 12 | 55% | Moderate difluorohydroxylated adduct |
| H2O / MeCN (1:1) | Na2CO3 (1.0) | 1.2 | 12 | 62% | Trace difluorination |
| H2O / MeCN (1:1) | DMAP (1.0) | 1.2 | 12 | 88% | None (Clean conversion) |
References
-
Defining Structure–Functional Selectivity Relationships (SFSR) for a Class of Non-Catechol Dopamine D1 Receptor Agonists Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Diversity-Oriented Synthesis toward Aryl- and Phosphoryl-Functionalized Imidazo[1,2-a]pyridines The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Technical Support Center: Optimization & Troubleshooting for the Functionalization of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 5-bromo-3-fluoroimidazo[1,2-a]pyridine . This privileged scaffold is highly valued in the development of CNS therapeutics, kinase inhibitors, and USP30 inhibitors [1].
While the C3-fluorine imparts critical metabolic stability and modulates basicity, the C5-bromine serves as the primary handle for cross-coupling. However, functionalization at the C5 position is notoriously challenging due to severe steric hindrance from the adjacent bridgehead nitrogen and complex electronic effects. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your functionalization campaigns succeed.
Diagnostic Workflow for C5-Functionalization
Before adjusting your reaction parameters, use the diagnostic decision tree below to identify the root cause of your functionalization failure.
Caption: Diagnostic decision tree for troubleshooting C5-functionalization of imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs): Mechanistic Insights
Q1: Why do I observe extensive protodebromination instead of the desired cross-coupled product at the C5 position? A1: Causality: The C5 position of the imidazo[1,2-a]pyridine core is adjacent to the bridgehead nitrogen, creating severe steric hindrance [2]. During the catalytic cycle, oxidative addition of Pd(0) into the C5-Br bond forms an Ar-Pd(II)-Br intermediate. Because of the steric bulk, the subsequent transmetalation step is kinetically slow. In the presence of water and base, the long-lived Ar-Pd(II) species undergoes competitive protonation (protodebromination). Solution: You must accelerate transmetalation by using highly active, bulky dialkylbiaryl phosphine ligands (like XPhos) and utilizing anhydrous or strictly controlled biphasic conditions.
Q2: How does the C3-fluorine substituent affect the overall stability of the scaffold during functionalization? A2: Causality: The highly electronegative C3-fluorine exerts a strong inductive electron-withdrawing effect. While this theoretically aids the initial oxidative addition of Pd(0), it also activates the imidazopyridine ring toward Nucleophilic Aromatic Substitution (SNAr). If strong, unhindered nucleophilic bases (e.g., NaOMe, NaOtBu) are used at elevated temperatures, you may observe displacement of the C3-fluorine. Therefore, weaker, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are mandated.
Q3: My Buchwald-Hartwig amination yields a black, insoluble tar. What is happening? A3: Causality: The imidazo[1,2-a]pyridine nitrogen is a strong Lewis base. If the chosen phosphine ligand is not bulky enough to saturate the coordination sphere of the Palladium center, the substrate itself will bind to the metal. This leads to catalyst poisoning, off-cycle resting states, and subsequent aggregation into palladium black (the "tar"). Solution: Utilize highly sterically demanding ligands like BrettPhos, which enforce a monoligated Pd(0) active species and prevent off-cycle substrate coordination.
Quantitative Data: Optimization Matrices
To bypass weeks of trial and error, refer to the summarized optimization data for C5-functionalization. Note the dramatic shift in yield when moving from first-generation ligands (PPh₃) to third-generation Buchwald ligands (XPhos, BrettPhos) [3].
Table 1: Optimization of Suzuki-Miyaura Coupling at C5
| Ligand | Base | Solvent System | Temp (°C) | Conversion (%) | Protodebromination (%) | Isolated Yield (%) |
| PPh₃ | Na₂CO₃ | Toluene/H₂O (4:1) | 90 | 45 | 40 | 5 |
| dppf | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 60 | 35 | 25 |
| SPhos | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 85 | 10 | 75 |
| XPhos | K₃PO₄ | Dioxane/H₂O (10:1) | 100 | >95 | <5 | 92 |
Table 2: Buchwald-Hartwig Amination Optimization at C5
| Ligand | Base | Solvent | Temp (°C) | Conversion (%) | Primary Failure Mode | Isolated Yield (%) |
| BINAP | NaOtBu | Toluene | 100 | 30 | C3-F SNAr Side Reaction | 15 |
| tBuXPhos | K₃PO₄ | t-AmylOH | 100 | 80 | Catalyst Poisoning | 72 |
| BrettPhos | Cs₂CO₃ | Dioxane | 100 | >95 | None | 88 |
Mechanistic Pathway: The Protodebromination Trap
Understanding the catalytic cycle is crucial for troubleshooting. The diagram below illustrates the divergence point where steric hindrance forces the reaction off-cycle.
Caption: Pd-catalyzed cross-coupling cycle highlighting the off-cycle protodebromination pathway.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems . They include built-in analytical checkpoints to ensure mechanistic integrity before committing to full-scale purification.
Protocol A: Optimized Suzuki-Miyaura Cross-Coupling at C5
Objective: Form a C-C bond at the C5 position while suppressing protodebromination [4].
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-3-fluoroimidazo[1,2-a]pyridine (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), Pd₂(dba)₃ (0.025 equiv, 2.5 mol%), XPhos (0.06 equiv, 6 mol%), and anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol).
-
Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).
-
Solvent Addition: Add degassed 1,4-Dioxane (4.5 mL) and degassed deionized H₂O (0.5 mL) via syringe. Note: The 10:1 ratio is critical; too much water accelerates protodebromination.
-
Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the mixture at 100 °C in a pre-heated oil bath for 12 hours.
-
Self-Validating Checkpoint: Before workup, extract a 50 µL aliquot. Dilute in DMSO-d6 containing 0.1 equivalents of 1,3,5-trimethoxybenzene (internal standard). Run a quick ¹H-qNMR.
-
Diagnostic: Calculate the mass balance between the product, unreacted starting material, and the debrominated byproduct. A mass balance < 85% indicates product degradation, prompting an immediate halt.
-
-
Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite. Wash with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Buchwald-Hartwig Amination at C5
Objective: Form a C-N bond at the C5 position without catalyst poisoning or C3-F SNAr.
-
Preparation: In a glovebox, charge a vial with 5-bromo-3-fluoroimidazo[1,2-a]pyridine (1.0 equiv, 0.5 mmol), the desired amine (1.2 equiv, 0.6 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), BrettPhos (0.05 equiv, 5 mol%), and Cs₂CO₃ (2.0 equiv, 1.0 mmol).
-
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL). Seal the vial with a PTFE-lined cap.
-
Reaction: Remove from the glovebox and stir at 100 °C for 16 hours.
-
Self-Validating Checkpoint: Perform TLC (UV active) and LC-MS analysis. Look specifically for the [M-19] peak, which indicates the loss of the C3-fluorine (SNAr failure mode). If present, lower the temperature to 85 °C for future runs.
-
Workup: Filter the crude mixture through Celite, eluting with CH₂Cl₂. Concentrate under reduced pressure and purify via reverse-phase HPLC or basic alumina chromatography to prevent degradation of the electron-rich amine product.
References
- 1-Cyano-Pyrrolidine Compounds as USP30 Inhibitors European P
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage National Center for Biotechnology Information (PMC).[Link]
-
Diversity-Oriented Synthesis toward Aryl- and Phosphoryl-Functionalized Imidazo[1,2-a]pyridines The Journal of Organic Chemistry (ACS Publications).[Link]
-
Strategic Advances in Sequential C-Arylations of Heteroarenes The Journal of Organic Chemistry (ACS Publications).[Link]
Technical Support Center: Interpreting the NMR Spectrum of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 5-Bromo-3-fluoroimidazo[1,2-a]pyridine and need assistance in interpreting its Nuclear Magnetic Resonance (NMR) spectra. Given its unique substitution pattern, the spectrum can present several challenges. This document provides a series of troubleshooting questions and in-depth answers to help you accurately assign your spectra and resolve common issues.
Molecular Structure and Numbering
A clear understanding of the molecule's numbering system is critical for any spectral interpretation. Below is the standard IUPAC numbering for the imidazo[1,2-a]pyridine core, applied to our target molecule.
Caption: IUPAC numbering of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing fewer proton signals than expected and complex splitting. What is the predicted ¹H NMR spectrum?
A1: The structure has four aromatic protons (H2, H6, H7, H8). The fluorine atom at position 3 introduces significant complexity through spin-spin coupling.
Causality: The ¹⁹F nucleus has a spin of I = ½, just like a proton. It couples to nearby protons through bonds, resulting in additional splitting of their signals. The magnitude of this coupling constant (J), measured in Hertz (Hz), decreases with the number of bonds separating the nuclei.[1][2]
Predicted ¹H NMR Spectrum Breakdown:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Key Couplings |
| H8 | ~8.2 - 8.5 | Doublet of doublets (dd) | ³J(H8-H7), ⁴J(H8-H6) |
| H2 | ~8.0 - 8.3 | Doublet (d) | ³J(H2-F) |
| H7 | ~7.3 - 7.6 | Triplet of doublets (td) or complex multiplet | ³J(H7-H8), ³J(H7-H6), ⁵J(H7-F) |
| H6 | ~6.9 - 7.2 | Triplet of doublets (td) or complex multiplet | ³J(H6-H7), ⁴J(H6-H8), ⁴J(H6-F) |
In-Depth Analysis:
-
H2: This proton is three bonds away from the fluorine atom. Expect a doublet with a ³J(H2-F) coupling constant typically in the range of 2-4 Hz.
-
H6, H7, H8: These protons on the pyridine ring will show standard ortho, meta, and para couplings to each other. H8 is typically the most downfield proton in the parent system.[3] The bromine at C5 will induce a downfield shift on the ortho proton H6.[4][5] Additionally, long-range couplings to fluorine (⁴J(H6-F) and ⁵J(H7-F)) can further complicate the multiplets for H6 and H7, making them appear as complex multiplets rather than clean triplets or doublets.[2]
Q2: The splitting pattern for the signal I assigned to H2 is a clean doublet, but I don't see any adjacent protons. Why?
A2: The doublet splitting on H2 is not due to a proton-proton coupling but rather a through-bond coupling to the fluorine atom at position 3.
Mechanism: This is a classic example of heteronuclear coupling. The ³J(H-F) coupling occurs over three bonds (H2-C2-C3-F). The magnitude of vicinal (3-bond) H-F coupling constants can vary but is significant enough to cause clear splitting.[6]
Troubleshooting Steps:
-
Measure the Coupling Constant (J-value): Calculate the splitting in Hz. A value between 2-15 Hz for a ³J(H-F) coupling is common in aromatic systems.[6]
-
Run a ¹⁹F-decoupled ¹H NMR: If your spectrometer allows, running a proton NMR experiment while decoupling the fluorine channel will cause the H2 doublet to collapse into a singlet. This definitively proves the H-F coupling.
-
Run a 2D ¹H-¹⁹F HETCOR: This experiment directly shows correlations between protons and fluorine atoms, and the H2/F3 cross-peak would confirm the assignment.[7]
Q3: My ¹³C NMR spectrum is confusing. How do the bromine and fluorine substituents influence the carbon chemical shifts?
A3: Both halogens exert strong electronic effects that significantly alter the ¹³C chemical shifts compared to the parent imidazo[1,2-a]pyridine system.[8][9]
Causality & Predicted Shifts:
| Carbon | Expected Shift (ppm) | Expected C-F Coupling | Rationale |
| C3 | ~145-155 | ¹J(C3-F) ≈ 240-260 Hz | Direct attachment to F causes a large downfield shift and a very large one-bond C-F coupling. |
| C9 | ~140-145 | ²J(C9-F) ≈ 15-25 Hz | Bridgehead carbon, influenced by adjacent nitrogen and fluorine. |
| C7 | ~125-130 | ⁴J(C7-F) ≈ 1-4 Hz | |
| C2 | ~120-125 | ²J(C2-F) ≈ 25-35 Hz | Fluorine's inductive effect and two-bond coupling. |
| C5 | ~115-120 | No significant C-F coupling | Heavy Atom Effect: Bromine's large, polarizable electron cloud causes upfield (shielding) of the ipso-carbon, overriding its electronegativity effect.[10] |
| C8 | ~112-117 | No significant C-F coupling | |
| C6 | ~110-115 | ³J(C6-F) ≈ 3-5 Hz |
Key Troubleshooting Points:
-
The C-F Couplings are Diagnostic: The most telling feature will be the large splitting on the C3 signal due to the one-bond coupling to fluorine (¹JCF), which is typically >200 Hz.[7] You will also observe smaller ²JCF and ³JCF couplings on C2, C9, and C6.
-
The "Heavy Atom Effect" on C5: Do not be surprised that the C5 signal is shifted upfield relative to what you might expect based on electronegativity alone. This is a well-documented phenomenon for carbons bearing bromine or iodine.[10]
-
Quaternary Carbons: Remember that C3, C5, and C9 are quaternary carbons and will likely have lower intensities in a standard proton-decoupled ¹³C spectrum due to longer relaxation times.
Q4: My peaks are broad and the baseline is rolling. How can I improve the spectrum quality?
A4: These are common spectrometer and sample-related issues. A systematic approach can quickly resolve them.
Caption: Troubleshooting workflow for common NMR spectral artifacts.
Step-by-Step Protocol:
-
Check Field Homogeneity (Shimming): Poor shimming is the most common cause of broad, distorted peaks.[11] Re-adjust the Z1 and Z2 shims, and higher-order shims if necessary, to maximize the deuterium lock signal.
-
Evaluate Sample Concentration: Highly concentrated samples can be viscous, leading to slower molecular tumbling and broader peaks.[12] If your sample is >20 mg in 0.6 mL, try diluting it.
-
Suspect Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) can cause severe line broadening.[12] These can be introduced from glassware or reagents. If suspected, filter your NMR sample through a small plug of silica or celite.
-
Correct Data Processing: A "rolling" or curved baseline is often a processing artifact.
Q5: I see small, extra peaks in my spectrum that I can't assign. What is their origin?
A5: Unassigned peaks are almost always due to solvent residues, impurities from the synthesis, or sample degradation.
Troubleshooting Protocol: Identifying Impurities
-
Identify the NMR Solvent Peak: First, identify the residual protio-solvent peak (e.g., CHCl₃ at ~7.26 ppm in CDCl₃, or DMSO-d₅ at ~2.50 ppm in DMSO-d₆) and the water peak (variable, ~1.5 ppm in CDCl₃, ~3.3 ppm in DMSO-d₆).
-
Check Common Lab Solvents: Compare the chemical shifts of the unknown peaks to tables of common solvents used in purification (e.g., Ethyl Acetate, Hexane, Acetone, Dichloromethane).
-
Consider Synthetic Precursors: The synthesis of imidazo[1,2-a]pyridines often involves a 2-aminopyridine derivative and an α-haloketone or equivalent.[13][14] Check the NMR spectra of your starting materials to see if any unreacted material is present.
-
Run a Blank Spectrum: Acquire a spectrum of the deuterated solvent directly from the bottle you used. This will confirm if the impurity originates from the solvent itself.[12]
-
Acquire a 2D Spectrum: A 2D ¹H-¹³C HSQC spectrum is excellent for identifying impurities. An impurity will have its own set of cross-peaks, which will not show the expected correlations for your target molecule.
Definitive Structure Confirmation: A 2D NMR Workflow
To move from a tentative assignment to an unambiguous confirmation, a combination of 2D NMR experiments is essential.
Protocol: 2D NMR for Full Assignment
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.
-
Action: Run a standard HSQC experiment.
-
Expected Outcome: You will see cross-peaks for C2-H2, C6-H6, C7-H7, and C8-H8. This will definitively link your proton and carbon assignments for the protonated carbons.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons and piecing the structure together. It shows correlations between protons and carbons that are 2 or 3 bonds away.
-
Action: Run a standard HMBC experiment, optimized for a J-coupling of ~8 Hz.
-
Expected Key Correlations:
-
H2 will show correlations to C3 and C9 .
-
H6 will show correlations to C5 , C7 , and C8 .
-
H7 will show correlations to C5 , C6 , and C9 .
-
H8 will show correlations to C6 and C9 .
-
-
Caption: Key expected HMBC correlations for structural assignment.
By systematically working through these troubleshooting steps and employing 2D NMR techniques, you can confidently and accurately interpret the spectrum of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine.
References
-
Taylor & Francis. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]
-
Modgraph. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS). Retrieved from [Link]
-
Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. Retrieved from [Link]
-
Modgraph. 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Retrieved from [Link]
-
Torres, A. M., & Price, W. S. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 55(1), 33-47. Retrieved from [Link]
-
Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (10), 1947-1954. Retrieved from [Link]
-
Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. Retrieved from [Link]
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]
-
DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
El-Abadelah, M. M., et al. SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. Retrieved from [Link]
-
SDSU NMR Facility. Common Problems. Retrieved from [Link]
-
Wang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega, 8(49), 47285-47294. Retrieved from [Link]
-
Max T. Rogers NMR Facility. NMR Artifacts. Retrieved from [Link]
-
Cevec, M., Plavec, J., & Schwalbe, H. (2004). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 126(46), 15068-15069. Retrieved from [Link]
-
Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. Supporting Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
-
Wang, M., et al. (2018). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Molecules, 23(11), 2829. Retrieved from [Link]
-
Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 467-476. Retrieved from [Link]
-
ResearchGate. (2018). 1H NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]
-
ResearchGate. (2018). 13C NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]
-
ResearchGate. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]
-
Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. Retrieved from [Link]
-
Gutowsky, H. S., & McCall, D. W. (1953). NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics, 21(1), 279-292. Retrieved from [Link]
-
Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(18), 5271-5281. Retrieved from [Link]
-
Kumar, S., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 9(43), 24969-24974. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Li, Y., et al. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Green Chemistry, 25(11), 4381-4387. Retrieved from [Link]
-
Vuillermet, F., et al. (2021). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry, 86(1), 388-402. Retrieved from [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Archiv der Pharmazie, 337(1), 30-36. Retrieved from [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). Chemistry Proceedings, 15(1), 115. Retrieved from [Link]
-
da Silva, F. C., et al. (2006). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 17(8), 1671-1675. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR [m.chemicalbook.com]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 14. scielo.br [scielo.br]
Strategies to reduce off-target effects of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine derivatives
As a Senior Application Scientist, I've designed this technical support guide to provide researchers like you with actionable strategies and in-depth troubleshooting for managing the off-target effects of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine derivatives. This scaffold is a cornerstone in modern medicinal chemistry, particularly for developing kinase inhibitors, but its efficacy is intrinsically linked to its selectivity.[1][2] This guide moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the selectivity of imidazo[1,2-a]pyridine derivatives.
Q1: What are off-target effects, and why are they a significant concern for this class of compounds?
A: Off-target effects are unintended interactions between a drug candidate and proteins other than the intended therapeutic target. For 5-Bromo-3-fluoroimidazo[1,2-a]pyridine derivatives, which often function as ATP-competitive kinase inhibitors, this is a major concern due to the high structural conservation of the ATP-binding site across the human kinome.[3] These unintended interactions can lead to misleading experimental results, where a biological effect is wrongly attributed to the inhibition of the primary target. In a clinical context, off-target effects are a primary cause of toxicity and adverse drug reactions.[4]
Q2: What are the most common off-targets for imidazo[1,2-a]pyridine-based kinase inhibitors?
A: The specific off-targets depend heavily on the substitution patterns around the core scaffold. However, because many derivatives from this class target the ATP pocket, the most common off-targets are other kinases.[5] For example, a compound designed to inhibit a specific tyrosine kinase might also inhibit other members of the same family or even unrelated kinases that share similar binding site features.[6] Studies on various imidazo[1,2-a]pyridine derivatives have identified off-targets such as PDGFRA, PI3K/mTOR, and various cyclin-dependent kinases (CDKs).[6][7][8] Early and broad profiling is the only way to know for sure.
Q3: How can I predict potential off-target effects for my new derivative before synthesis or extensive testing?
A: Computational, or in silico, methods are invaluable for early-stage off-target prediction. These approaches can save significant resources by flagging potentially promiscuous compounds. Key strategies include:
-
Ligand-Based Approaches: These methods use the 2D or 3D structure of your compound to search databases of known ligands. Techniques like Similarity Ensemble Approach (SEA) or Quantitative Structure-Activity Relationship (QSAR) models can predict interactions based on structural similarity to compounds with known off-target activities.[9][10]
-
Structure-Based Approaches: If the 3D structure of your primary target is known, you can perform molecular docking against a panel of other kinase structures. This can help identify which off-targets have binding pockets that can accommodate your compound.[11][12] Several computational platforms offer services for large-scale off-target prediction.[4]
Q4: I have my synthesized compound. What is the first experimental step to identify its off-target profile?
Troubleshooting Guide: From Unexpected Results to Actionable Solutions
This guide provides structured workflows to diagnose and resolve common issues encountered during the characterization of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine derivatives.
Issue 1: My compound shows unexpected or potent cytotoxicity in cell-based assays.
This is a frequent issue where the observed cell death is more potent than expected based on the inhibition of the primary target, or a phenotype appears that is inconsistent with the target's known biology.
-
Underlying Cause: The cytotoxicity is likely due to the inhibition of one or more off-target kinases that are critical for cell survival or proliferation, such as members of the PI3K/AKT/mTOR pathway.[15][16] The imidazo[1,2-a]pyridine scaffold has been used to develop inhibitors for these very targets.[8]
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing unexpected cytotoxicity.
Issue 2: My compound is potent in biochemical (cell-free) assays but shows weak activity in cellular assays.
This discrepancy is common and points to issues with the compound's behavior in a complex biological environment.
-
Underlying Cause: The high concentration of intracellular ATP (1-10 mM) can outcompete ATP-competitive inhibitors, leading to a rightward shift in potency (higher IC50) compared to biochemical assays where ATP concentrations are often set near the Kₘ value.[5] Other common causes include poor cell membrane permeability, rapid metabolism, or active removal by efflux pumps.[17]
-
Proposed Solution:
-
Confirm Target Engagement in Cells: Before measuring a downstream functional outcome, you must confirm your compound is binding to its intended target inside the cell. Cellular target engagement assays like the cellular thermal shift assay (CETSA) or NanoBRET are designed for this.
-
Measure Proximal Target Inhibition: Use Western blotting to measure the phosphorylation of a direct downstream substrate of your target kinase. This confirms target inhibition at a molecular level and helps establish a true cellular IC50.[16] (See Protocol 1).
-
Assess Physicochemical Properties: Evaluate the compound's properties (e.g., cLogP, polar surface area) to predict potential permeability issues.
Table 1: Comparison of Assay Formats and Key Considerations
-
| Feature | Biochemical (Cell-Free) Assay | Cellular Assay | Rationale & Causality |
| Environment | Purified enzyme, controlled buffer | Intact cells, complex cytoplasm | The cellular environment contains competing molecules, membranes, and metabolic enzymes not present in a test tube.[17] |
| [ATP] | Low (typically at Kₘ, µM range) | High (mM range) | High cellular ATP levels create a competitive environment for ATP-competitive inhibitors, often reducing apparent potency.[5] |
| Measures | Direct enzyme inhibition (e.g., IC50) | Target engagement, pathway modulation, or phenotype (e.g., EC50, cell death) | Cellular assays measure a combination of drug permeability, target binding, and downstream biological consequences. |
| Primary Use | Determine intrinsic potency, initial selectivity screening | Validate on-target activity in a biological context, measure functional outcomes | Biochemical assays are for initial discovery and SAR; cellular assays are for validating the biological hypothesis.[13] |
Issue 3: My lead compound has identified off-targets. How can I rationally design a more selective derivative?
Once off-targets are known, medicinal chemistry strategies can be employed to "design out" the unwanted interactions while retaining on-target potency.
-
Underlying Cause: Your compound's pharmacophore likely fits well into the conserved ATP-binding site of both your target and the off-target kinases. Selectivity is achieved by exploiting the small differences that do exist.[3]
-
Medicinal Chemistry Strategies for Improving Selectivity:
Caption: Key medicinal chemistry strategies to enhance inhibitor selectivity.
-
Structure-Based Design: If co-crystal structures of your compound (or a close analog) with the target and off-target kinases are available, you can directly visualize the binding interactions. Look for differences in a "selectivity pocket" near the ATP site.[18] Modify your compound to introduce bulky groups that create a steric clash in the off-target's smaller pocket but are accommodated by the primary target. The "gatekeeper" residue, which controls access to a hydrophobic pocket, is a classic target for this approach.[3]
-
Structure-Activity Relationship (SAR) Analysis: Systematically modify the substituents on the 5-Bromo-3-fluoroimidazo[1,2-a]pyridine core. SAR studies on this scaffold have shown that modifications at the C2, C3, and C7 positions can dramatically influence potency and selectivity.[19][20] For instance, altering the aryl group at the C2-position can change the kinase family it targets.
-
Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the binding pocket, you can add a mildly electrophilic "warhead" (e.g., an acrylamide) to your compound. This forms a permanent covalent bond with the target, providing high potency and selectivity, as this specific cysteine is often absent in off-target kinases.[3][21]
-
Allosteric Inhibition: This advanced strategy involves designing compounds that bind to a less-conserved site on the kinase distinct from the ATP pocket.[22] These inhibitors often have much higher selectivity but typically require more extensive discovery efforts.[23]
-
Key Experimental Protocols
Here are streamlined protocols for essential experiments discussed in the troubleshooting guide.
Protocol 1: Determining Cellular IC50 via Western Blotting[17]
This protocol determines the concentration of your inhibitor required to reduce the phosphorylation of a direct downstream substrate by 50% in intact cells.
-
Cell Plating: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency the next day. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10-point, 2x serial dilution of your 5-Bromo-3-fluoroimidazo[1,2-a]pyridine derivative in the appropriate cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the compound dilutions. Incubate for a duration appropriate to observe changes in the signaling pathway (e.g., 2-4 hours).
-
Cell Lysis: Place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at ~14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: Normalize the protein amounts for each sample and perform SDS-PAGE, followed by transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the phosphorylated form of the downstream substrate (e.g., p-AKT Ser473). Subsequently, strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin).
-
Analysis: Develop the blots using an appropriate detection method (e.g., chemiluminescence). Quantify the band intensities using densitometry software. For each concentration, calculate the ratio of the phosphorylated protein signal to the total protein signal. Normalize these values to the vehicle control (100% phosphorylation) and plot the results against the log of the inhibitor concentration to determine the IC50 value using a non-linear regression curve fit.
Protocol 2: General Workflow for Kinase Selectivity Profiling[14][15]
This outlines the strategic approach to using commercial kinase profiling services.
-
Primary Screen (Single Concentration):
-
Objective: To identify all potential kinase "hits."
-
Method: Submit the compound for screening against the largest available panel (e.g., DiscoverX, Reaction Biology, Eurofins) at a single, high concentration (typically 1-10 µM).
-
Analysis: The output is usually "% inhibition" at the tested concentration. Create a list of all kinases inhibited above a certain threshold (e.g., >70% or >90%).
-
-
Secondary Screen (Dose-Response):
-
Objective: To determine the potency (IC50 or Kᵢ) for the primary target and all significant off-target hits from the primary screen.
-
Method: Submit the compound for IC50 determination against the "hit list" generated in Step 1. This involves a multi-point dose-response curve for each kinase.
-
Analysis: The service will provide IC50 values. This quantitative data allows you to calculate a selectivity index (e.g., IC50_off-target / IC50_on-target) and rank order the off-target potencies.
-
-
Data Interpretation:
-
A highly selective compound will show a potent IC50 for the primary target and IC50 values >100-fold higher for all other kinases.
-
Pay close attention to off-targets that are inhibited with IC50 values within 10-30 fold of the primary target, as these are the most likely to cause effects in cellular experiments.
-
References
-
Basith, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Omega, 4(7), 12592-12600. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
El-Sayed, N., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3205. [Link]
-
Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3433. [Link]
-
Li, Y., et al. (2022). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 13(10), 1253-1263. [Link]
-
Wang, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 20(43), 8487-8492. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal, 408(3), 297–315. [Link]
-
Zhang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(5), 2349-2366. [Link]
-
de Oliveira, C. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Al-Otaibi, F. A., et al. (2024). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2024, 8816008. [Link]
-
Lategahn, J., et al. (2021). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. ACS Medicinal Chemistry Letters, 12(12), 1849-1858. [Link]
-
Shahraki, J., et al. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Scientific Reports, 13(1), 13329. [Link]
-
Li, Z., et al. (2024). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 265, 116098. [Link]
-
Monaco, C. M., et al. (2025). A 5'-(R)-CH3-substituted FdUMP reduces off-target toxicities while maintaining efficacy in a colorectal cancer model. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
ResearchGate. (n.d.). The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. ResearchGate. [Link]
-
Amporndanai, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 778. [Link]
-
de Oliveira, C. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Ma, B., et al. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. European Journal of Medicinal Chemistry, 126, 1083-1106. [Link]
-
Wells, C. I., et al. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 63(23), 14347-14358. [Link]
-
Johnson, J. L., & Johnson, K. N. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Expert Opinion on Drug Discovery, 11(4), 319-322. [Link]
-
Amporndanai, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
-
Owolabi, B. O., et al. (2024). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry and Drug Design. [Link]
-
CRISPR Medicine News. (2022). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
Xu, J., & Wang, Y. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), 271-278. [Link]
-
Kumar, D., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Pharmaceuticals, 15(12), 1461. [Link]
-
Asadi, A., et al. (2023). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Current Pharmaceutical Design, 29(25), 2004-2019. [Link]
-
Kumar, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Medicinal Chemistry, 20(4), 360-394. [Link]
-
Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi. [Link]
-
van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 160(5), 1015–1031. [Link]
-
Al-Warhi, T., et al. (2024). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 29(10), 2270. [Link]
-
Ling, Y., et al. (2023). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Cancer Biology & Therapy, 24(1), 2200155. [Link]
-
Johnson, J. L. (2023). Introduction to the themed collection on kinases. RSC Medicinal Chemistry. [Link]
-
Karpenko, I., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 25(5), 2736. [Link]
-
Kim, H. J., et al. (2019). Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Value-Based Care in Oncology. (2017). Strategies to Reduce the Use of Tyrosine Kinase Inhibitors in CML. Value-Based Care in Oncology. [Link]
-
Kumar, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Medicinal Chemistry, 20(4), 360-394. [Link]
-
Martin, B. R., et al. (2014). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. Journal of the American Chemical Society. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Introduction to the themed collection on kinases - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD90032H [pubs.rsc.org]
Technical Support Center: Enhancing the Oral Bioavailability of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine-Based Compounds
Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The 5-Bromo-3-fluoro-substituted series, in particular, has shown promise in various discovery programs. However, like many heterocyclic compounds rich in aromatic character, these molecules frequently exhibit poor aqueous solubility, which presents a significant hurdle to achieving adequate oral bioavailability.[3][4] This technical guide is designed for researchers, scientists, and drug development professionals to provide practical, evidence-based solutions to the common challenges encountered during the preclinical development of these compounds. We will explore the underlying causes of low bioavailability and offer a series of troubleshooting guides and detailed protocols to systematically address these issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise when working with this class of compounds.
Q1: My 5-Bromo-3-fluoroimidazo[1,2-a]pyridine compound shows potent in vitro activity but very low exposure in our first animal studies. What are the most likely causes?
A1: Low oral exposure for a potent compound is a classic drug development challenge, typically rooted in one or more of three main factors:
-
Poor Aqueous Solubility & Dissolution Rate: This is the most common issue. The compound must dissolve in the gastrointestinal fluids to be absorbed. The planar, crystalline nature of many imidazo[1,2-a]pyridines limits their solubility, making this the primary bottleneck.[5][6]
-
Extensive First-Pass Metabolism: After absorption from the gut, the compound travels via the portal vein directly to the liver before reaching systemic circulation.[7] The liver is a major site of drug metabolism, and if the compound is rapidly broken down here, its bioavailability will be significantly reduced.[8][9]
-
Efflux Transporter Activity: The intestines are equipped with efflux transporters, such as P-glycoprotein (P-gp), which act as cellular pumps to remove foreign substances (xenobiotics) from cells back into the intestinal lumen, preventing their absorption.[10][11][12]
Q2: What are the simplest, first-line formulation strategies I should try to improve exposure?
A2: Before moving to complex formulations, simple and rapid strategies can provide valuable insights:
-
Particle Size Reduction (Micronization): Increasing the surface area of the drug particles can enhance the dissolution rate according to the Noyes-Whitney equation.[13][14] This can be achieved through techniques like jet milling. While it doesn't change the equilibrium solubility, a faster dissolution can significantly improve absorption for dissolution rate-limited compounds.[15]
-
Co-Solvent Systems: For early preclinical studies, administering the compound in a solution can help determine the maximum absorbable dose. A common approach is to use a mixture of solvents like Polyethylene Glycol 400 (PEG 400), propylene glycol, and water.[16] However, be cautious, as the drug may precipitate upon dilution in the aqueous environment of the stomach.[13]
-
pH Adjustment: For compounds with ionizable groups, altering the pH of the vehicle can increase solubility.[14] However, the imidazo[1,2-a]pyridine core is weakly basic, and this strategy may have limited utility unless other ionizable handles are present on the molecule.
Q3: How do I select an appropriate animal model for in vivo bioavailability assessment?
A3: The choice of animal model is critical for obtaining relevant preclinical data.
-
Rodents (Rats, Mice): Rats are the most common starting point for pharmacokinetic (PK) studies due to their low cost, availability, and well-understood physiology. They are excellent for rank-ordering different formulations and getting an initial estimate of key PK parameters.
-
Higher Species (Dogs, Pigs): If the compound is progressing, studies in a second, non-rodent species are often required. The pig has been shown to be a suitable preclinical model for predicting oral bioavailability in humans due to similarities in gastrointestinal physiology.[17][18] Dogs are also widely used, but differences in gastric pH and metabolism can sometimes lead to less accurate human predictions.
Q4: What is the most reliable analytical method to quantify my compound in plasma or tissue samples?
A4: For quantitative bioanalysis of small molecules in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[19][20] Its high sensitivity allows for the detection of low drug concentrations, and its selectivity ensures that the instrument can distinguish the parent drug from its metabolites and endogenous matrix components, providing highly accurate and reliable data.[21]
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to solving more complex experimental problems.
Guide 1: Problem - Compound Precipitates from Formulation Upon Aqueous Dilution or Dosing
-
Underlying Cause: You are likely working with a metastable solution (e.g., a co-solvent system) that becomes supersaturated when it mixes with the aqueous environment of the GI tract. The drug then crashes out into its more stable, less soluble crystalline form, drastically reducing the concentration available for absorption.
-
Recommended Solutions:
-
Amorphous Solid Dispersions (ASDs): This is a powerful strategy to overcome solubility challenges. By dispersing the drug in a polymer matrix (like HPMC or PVP) in its high-energy amorphous state, you can achieve a much higher apparent solubility and dissolution rate.[22] The polymer also acts as a precipitation inhibitor, helping to maintain a supersaturated state in the gut long enough for absorption to occur.
-
Lipid-Based Drug Delivery Systems (LBDDS): If your compound has moderate to high lipophilicity (logP > 2), LBDDS are an excellent choice.[13] Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) consist of oils, surfactants, and co-solvents that encapsulate the drug. Upon gentle agitation in aqueous media, they form a fine oil-in-water emulsion, which presents the drug in a solubilized state for absorption and can bypass some metabolic pathways.[5]
-
Guide 2: Problem - Good In Vitro Solubility and Permeability, but Still Poor In Vivo Bioavailability
-
Underlying Cause: This profile strongly suggests that solubility is not the primary barrier. The issue is likely rapid clearance before the drug can reach systemic circulation. The two main culprits are extensive first-pass metabolism in the gut wall/liver or significant efflux by transporters like P-gp.
-
Troubleshooting Workflow: This workflow provides a systematic way to diagnose the problem.
Caption: Troubleshooting workflow for low bioavailability despite good permeability.
-
Explanation of Workflow Steps:
-
Metabolic Stability: Incubating the compound with liver microsomes or S9 fractions provides a measure of its intrinsic clearance. If the compound is rapidly depleted, first-pass metabolism is a likely cause.[8] A prodrug strategy, which involves chemically modifying the molecule to mask the metabolic "soft spot," can be effective.[23][24][25] The prodrug is designed to be cleaved in vivo to release the active parent drug.
-
Efflux Assessment: A bidirectional Caco-2 assay compares the transport of the drug from the apical (A) to the basolateral (B) side of a cell monolayer with the transport from B to A. A high efflux ratio (B-A / A-B > 2) is a clear indicator that the compound is a substrate of an efflux transporter like P-gp.[26] The solution here is often medicinal chemistry-driven, aiming to modify the structure to reduce its recognition by the transporter.
-
Guide 3: Problem - High Inter-Animal Variability in Pharmacokinetic Studies
-
Underlying Cause: High variability can obscure the true performance of a formulation and make data interpretation difficult. It often stems from inconsistent formulation behavior or physiological differences between animals.
-
Recommended Solutions:
-
Improve Formulation Homogeneity: For suspensions, ensure the particle size is uniform and the suspension is well-dispersed before dosing each animal. Nanonization can create more stable and uniform suspensions compared to micronized material.[15][27]
-
Control for Food Effects: The presence or absence of food in the stomach can dramatically alter gastric pH, emptying time, and the dissolution of a drug. Implement a consistent fasting and feeding schedule for all animals in the study to minimize this source of variation.
-
Use a More Robust Formulation: Simple suspensions of poorly soluble drugs are often prone to variability. Switching to a more robust formulation like an ASD or a SEDDS often provides more consistent, dose-proportional exposure by overcoming the dissolution-related barriers that are sensitive to GI conditions.[5]
-
Section 3: Key Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
This protocol describes a lab-scale method for producing an ASD for preclinical studies.
-
Materials:
-
5-Bromo-3-fluoroimidazo[1,2-a]pyridine compound (API)
-
Polymer (e.g., PVP K30, HPMC-AS)
-
Volatile organic solvent capable of dissolving both API and polymer (e.g., methanol, acetone, or a mixture)
-
Round-bottom flask
-
Rotary evaporator with a water bath
-
High-vacuum pump
-
Mortar and pestle
-
-
Methodology:
-
Determine the desired drug loading (e.g., 25% w/w). For 100 mg of final ASD, this would be 25 mg API and 75 mg polymer.
-
Completely dissolve both the API and the polymer in a minimal amount of the selected solvent in the round-bottom flask.
-
Attach the flask to the rotary evaporator. Set the water bath temperature to a moderate level (e.g., 40-50°C).
-
Reduce the pressure and begin rotation to evaporate the solvent. A thin film should form on the inside of the flask.
-
Once all solvent is removed, place the flask under a high vacuum for 12-24 hours to remove any residual solvent.
-
Carefully scrape the solid film from the flask.
-
Gently grind the resulting material into a fine powder using a mortar and pestle.
-
Crucial Step - Characterization: Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD), which should show a "halo" pattern instead of sharp peaks, and Differential Scanning Calorimetry (DSC), which should show a single glass transition temperature (Tg).
-
Protocol 2: Oral Pharmacokinetic Study in Fasted Male Sprague-Dawley Rats
This protocol outlines a typical PK study to compare a test formulation to a simple suspension.
-
Animal Preparation:
-
Use male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g.
-
Acclimate animals for at least 3 days.
-
Fast animals overnight (approx. 12-16 hours) before dosing, with free access to water.
-
-
Dosing:
-
Prepare the dosing formulations (e.g., 5 mg/mL of the API in a suspension vehicle like 0.5% HPMC and in the test formulation).
-
Administer the formulation via oral gavage at a dose volume of 5 mL/kg. For a 250g rat, this is a 1.25 mL dose, delivering 6.25 mg of the compound (a 25 mg/kg dose).
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100-150 µL) from the tail vein or saphenous vein into EDTA-coated tubes at the following time points:
-
Pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Immediately place samples on ice.
-
-
Plasma Processing:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection.
-
Carefully pipette the supernatant (plasma) into clean, labeled microtubes.
-
Store plasma samples at -80°C until LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Quantification in Rat Plasma
This protocol provides a general framework for developing a bioanalytical method.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, standards, and quality controls (QCs) on ice.
-
In a 96-well plate, add 25 µL of each plasma sample.
-
Add 100 µL of cold acetonitrile containing a suitable internal standard (ideally, a stable isotope-labeled version of the analyte) to each well.
-
Mix thoroughly and centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for injection onto the LC-MS/MS system.
-
-
Chromatographic Conditions (Example):
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting condition would be 95% A, ramping to 95% B over a few minutes to elute the compound.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and internal standard must be optimized beforehand by infusing a pure standard.
-
Section 4: Data Interpretation & Visualization
Table 1: Example Pharmacokinetic Parameters for a 5-Bromo-3-fluoroimidazo[1,2-a]pyridine Compound in Different Formulations (25 mg/kg Oral Dose in Rats)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 45 | 2.0 | 850 ± 210 | 100% (Reference) |
| 25% ASD (HPMC-AS) | 780 ± 190 | 1.0 | 4,500 ± 950 | 529% |
| SEDDS | 950 ± 250 | 0.5 | 5,100 ± 1100 | 600% |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Diagram: General Strategy Selection Workflow
This diagram provides a high-level decision-making process for choosing a bioavailability enhancement strategy based on initial compound properties.
Caption: Decision tree for selecting an initial formulation strategy.
References
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC. (n.d.). NIH.
-
The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. (2019). Journal of Pharmacy and Pharmacology, 71(4), 581-602. Retrieved March 27, 2026, from [Link]
-
Strategies for enhancing oral bioavailability of poorly soluble drugs. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
-
A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 7). Retrieved March 27, 2026, from [Link]
-
An overview on oral drug delivery via nano-based formulations. (n.d.). KnE Publishing. Retrieved March 27, 2026, from [Link]
-
Current prodrug strategies for improving oral absorption of nucleoside analogues. (n.d.). Retrieved March 27, 2026, from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. Retrieved March 27, 2026, from [Link]
-
Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. (2024, January 29). Hilaris Publisher. Retrieved March 27, 2026, from [Link]
-
Nanotechnology-Based Approaches for Enhancing Oral Administration of Drugs. (n.d.). MDPI. Retrieved March 27, 2026, from [Link]
-
Promising strategies for improving oral bioavailability of poor water-soluble drugs. (n.d.). Taylor & Francis. Retrieved March 27, 2026, from [Link]
-
Prodrug strategies for enhancing the percutaneous absorption of drugs. (2014). Molecules, 19(12), 20720-20753. Retrieved March 27, 2026, from [Link]
-
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (n.d.). Semantic Scholar. Retrieved March 27, 2026, from [Link]
-
Promising strategies for improving oral bioavailability of poor water-soluble drugs. (2023). Expert Opinion on Drug Delivery, 20(6), 757-776. Retrieved March 27, 2026, from [Link]
-
Crystal Engineering for Enhanced Solubility and Bioavailability of Poorly Soluble Drugs. (n.d.). PubMed. Retrieved March 27, 2026, from [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved March 27, 2026, from [Link]
-
pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. (2019). Journal of Pharmacy and Pharmacology, 71(4), 581-602. Retrieved March 27, 2026, from [Link]
-
Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023, May 5). Retrieved March 27, 2026, from [Link]
-
Nanoparticle tools for maximizing oral drug delivery. (2025, June 16). NIH. Retrieved March 27, 2026, from [Link]
-
Current and Emerging Prodrug Strategies. (2025, June 17). Journal of Medicinal Chemistry. Retrieved March 27, 2026, from [Link]
-
A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION. (2023, January 12). IJCRT.org. Retrieved March 27, 2026, from [Link]
-
Nanotechnology-based drug delivery systems for treatment of oral cancer: a review. (n.d.). NIH. Retrieved March 27, 2026, from [Link]
-
Preclinical Tools for De-Risking and Accelerating Oral Drug Development. (2018, October 11). Retrieved March 27, 2026, from [Link]
-
Animal models for evaluation of oral delivery of biopharmaceuticals. (2017). Journal of Controlled Release, 268, 269-284. Retrieved March 27, 2026, from [Link]
-
Grand challenges in oral drug delivery. (n.d.). Frontiers. Retrieved March 27, 2026, from [Link]
-
Animal models for evaluation of oral delivery of biopharmaceuticals. (n.d.). Retrieved March 27, 2026, from [Link]
-
Efflux Transporters and their Clinical Relevance. (2005, February 1). Bentham Science Publishers. Retrieved March 27, 2026, from [Link]
-
Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations. (2019). Accounts of Chemical Research, 52(11), 3182-3193. Retrieved March 27, 2026, from [Link]
- A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3' - SciSpace. (n.d.). Retrieved March 27, 2026, from https://typeset.
-
First-pass effect. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved March 27, 2026, from [Link]
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (n.d.). Retrieved March 27, 2026, from [Link]
-
A comprehensive account on the role of efflux transporters in the gastrointestinal absorption of 13 commonly used substrate drugs in humans. (2001). Clinical Pharmacokinetics, 40(3), 159-173. Retrieved March 27, 2026, from [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. Retrieved March 27, 2026, from [Link]
-
A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions. (2024, September 18). ResearchGate. Retrieved March 27, 2026, from [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
-
Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (n.d.). Open Research Library. Retrieved March 27, 2026, from [Link]
-
Efflux Transporters. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021, January 20). Letters in Applied NanoBioScience. Retrieved March 27, 2026, from [Link]
-
Study of First-Pass Metabolism and its Uses. (2023, August 28). Walsh Medical Media. Retrieved March 27, 2026, from [Link]
-
First-Pass Metabolism and Its Effect on Bioavailability. (2025, April 23). ResearchGate. Retrieved March 27, 2026, from [Link]
-
A review on biological matrices and analytical methods used for determination of drug of abuse. (2011). Journal of Applied Pharmaceutical Science. Retrieved March 27, 2026, from [Link]
-
First-Pass Effect and its Influence on Drug Bioavailability: A Focus on Therapeutics in Pakistan. (2026, February 13). Retrieved March 27, 2026, from [Link]
-
A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies. (2025, September 30). ResearchGate. Retrieved March 27, 2026, from [Link]
-
Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. (n.d.). NIH. Retrieved March 27, 2026, from [Link]
-
Grand challenges in oral drug delivery. (n.d.). NIH. Retrieved March 27, 2026, from [Link]
-
Challenges and Opportunities in the Oral Delivery of Recombinant Biologics. (2023, May 5). MDPI. Retrieved March 27, 2026, from [Link]
-
Recent innovations in oral drug delivery systems: Examining current challenges and future opportunities for enhanced therapeutic. (2022, December 27). ScienceScholar. Retrieved March 27, 2026, from [Link]
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. sciencescholar.us [sciencescholar.us]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 肠道外排转运蛋白在药物吸收中的作用 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. wjbphs.com [wjbphs.com]
- 15. agnopharma.com [agnopharma.com]
- 16. researchgate.net [researchgate.net]
- 17. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. A comprehensive account on the role of efflux transporters in the gastrointestinal absorption of 13 commonly used substrate drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Investigating and Overcoming Resistance to 5-Bromo-3-fluoroimidazo[1,2-a]pyridine Analogs in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-3-fluoroimidazo[1,2-a]pyridine analogs. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of emergent resistance to this class of compounds in cancer cell models. The following sections offer not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding resistance to 5-Bromo-3-fluoroimidazo[1,2-a]pyridine analogs.
Q1: My cancer cell line, initially sensitive to my 5-Bromo-3-fluoroimidazo[1,2-a]pyridine analog, now shows reduced sensitivity. How can I confirm this is acquired resistance?
A1: The first step is to quantitatively confirm the shift in sensitivity. This is achieved by determining the half-maximal inhibitory concentration (IC50) of your compound in both the parental (sensitive) and the suspected resistant cell line. A significant increase (typically 3- to 10-fold or higher) in the IC50 value for the treated line compared to the parental line is a strong indicator of acquired resistance.[1][2]
To do this, you will perform a cell viability assay.
Protocol: Cell Viability Assay to Determine IC50
Objective: To determine the concentration of the 5-Bromo-3-fluoroimidazo[1,2-a]pyridine analog that inhibits cell growth by 50%.
Methodology:
-
Cell Seeding: Seed the parental and suspected resistant cells in separate 96-well plates at an appropriate density to ensure they are in the exponential growth phase at the end of the experiment. Allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of your 5-Bromo-3-fluoroimidazo[1,2-a]pyridine analog. It is crucial to include a vehicle-only control (e.g., DMSO, typically at a final concentration of <0.5%).[3]
-
Incubation: Incubate the plates for a period relevant to the compound's mechanism of action, typically 48-72 hours.
-
Viability Assessment: Assess cell viability using a suitable method. Common choices include:
-
MTT or XTT assays: These colorimetric assays measure metabolic activity.
-
ATP-based assays (e.g., CellTiter-Glo®): These luminescent assays quantify ATP levels, which correlate with cell viability.[2]
-
Resazurin-based assays (e.g., alamarBlue™): A fluorescent or colorimetric assay measuring metabolic activity.[4]
-
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Q2: I've confirmed a shift in the IC50 value. What are the most common mechanisms of resistance to kinase inhibitors like the imidazo[1,2-a]pyridine analogs?
A2: Resistance to kinase inhibitors, a class to which many imidazo[1,2-a]pyridine analogs belong, can be broadly categorized into two main types: on-target and off-target mechanisms.[5]
-
On-target mechanisms directly involve the drug's target protein.[5] This can include:
-
Secondary mutations in the kinase domain that prevent the drug from binding effectively.[5][6][7] A common example is a "gatekeeper" mutation, where a smaller amino acid residue is replaced by a bulkier one, causing steric hindrance.[5]
-
Amplification or overexpression of the target gene, leading to an increased amount of the target protein that "out-competes" the inhibitor.[8][9]
-
-
Off-target mechanisms do not directly involve the drug's primary target.[5] These can include:
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway, thus maintaining their growth and survival.[6][8][10] For example, if the PI3K/Akt/mTOR pathway is inhibited, the cell might upregulate the Ras/Raf/MEK/ERK pathway.[6][10]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance protein-1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[11][12][13][14][15]
-
Histological transformation: In some cases, the cancer cells may undergo a fundamental change in their cell type, a process known as histological transformation, rendering them insensitive to the original targeted therapy.[5][8]
-
Q3: How do I begin to investigate which of these resistance mechanisms is at play in my cell line?
A3: A systematic approach is key. A good starting point is to investigate changes in protein expression and signaling pathways using Western blotting. This can provide initial clues as to whether on-target or off-target mechanisms are involved.
II. Troubleshooting Guide: Investigating Resistance Mechanisms
This guide provides detailed protocols and troubleshooting advice for common experimental challenges.
Problem 1: My Western blot results are inconclusive, showing faint bands, high background, or unexpected bands.
This is a common issue in Western blotting. Let's break down the potential causes and solutions.[16][17]
Causality and Experimental Choices in Western Blotting
The success of a Western blot hinges on several critical steps, each with its own set of variables that need to be optimized.[18]
-
Sample Preparation: The quality of your protein lysate is paramount. Incomplete lysis, protein degradation, or incorrect protein quantification can all lead to unreliable results.[18]
-
Antibody Selection and Use: The specificity and sensitivity of your primary antibody are crucial. Not all antibodies are created equal, and some may not be suitable for Western blotting.[19][20] The choice of blocking buffer (e.g., non-fat milk or BSA) can also significantly impact the signal-to-noise ratio.[17][20]
-
Transfer Efficiency: The transfer of proteins from the gel to the membrane needs to be efficient and even. This can be affected by the size of your protein of interest, the transfer time, and the voltage used.[19]
Troubleshooting Table for Western Blotting
| Observation | Possible Cause | Recommended Solution |
| Faint or No Signal | Insufficient protein loaded.[19][20] | Quantify your protein lysate using a Bradford or BCA assay and ensure you are loading an adequate amount (typically 10-30 µg per lane). |
| Low antibody concentration. | Increase the concentration of your primary antibody. Consult the manufacturer's datasheet for recommended dilutions. | |
| Inefficient protein transfer.[19] | Confirm transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for high molecular weight proteins.[19] | |
| Inactive secondary antibody or substrate. | Use fresh secondary antibody and substrate. Ensure compatibility between the enzyme on the secondary antibody (e.g., HRP) and the detection reagent. | |
| High Background | Primary antibody concentration is too high.[17] | Decrease the concentration of the primary antibody. |
| Insufficient blocking.[17] | Increase the blocking time or try a different blocking agent (e.g., switch from milk to BSA or vice versa).[17][20] | |
| Inadequate washing.[17] | Increase the number and duration of washes after primary and secondary antibody incubations. | |
| Unexpected or Multiple Bands | Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[18] |
| Post-translational modifications (PTMs).[20] | PTMs like phosphorylation or glycosylation can cause shifts in molecular weight. Consult databases like UniProt to check for known modifications.[20] | |
| Non-specific antibody binding. | Use a more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity. |
Workflow Diagram: Western Blot Troubleshooting
Caption: A flowchart for troubleshooting common Western blot issues.
Problem 2: How can I determine if my resistant cells are overexpressing drug efflux pumps?
Overexpression of ABC transporters is a frequent cause of multidrug resistance.[12] You can investigate this through a combination of Western blotting and functional assays.
Protocol: Western Blot Analysis of ABC Transporters
Objective: To determine the protein expression levels of key ABC transporters (P-gp, MRP1, and BCRP) in parental versus resistant cells.
Methodology:
-
Lysate Preparation: Prepare whole-cell lysates from both parental and resistant cell lines as you would for a standard Western blot.
-
Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Probe separate membranes with primary antibodies specific for P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Detection and Analysis:
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the expression of each ABC transporter to the loading control. A significant increase in the normalized expression in the resistant cell line compared to the parental line suggests this as a resistance mechanism.
-
Protocol: Functional Efflux Pump Assay (e.g., Rhodamine 123 Assay for P-gp)
Objective: To functionally assess the activity of P-gp-mediated drug efflux.
Methodology:
-
Cell Preparation: Harvest both parental and resistant cells and resuspend them in a suitable buffer.
-
Inhibitor Pre-incubation: Pre-incubate a set of cells with a known P-gp inhibitor (e.g., verapamil or cyclosporin A).
-
Substrate Incubation: Add a fluorescent P-gp substrate, such as Rhodamine 123, to all cell suspensions (with and without the inhibitor) and incubate.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Interpretation:
-
Resistant cells with high P-gp activity will show lower Rhodamine 123 fluorescence compared to parental cells due to increased efflux.
-
Treatment with a P-gp inhibitor should increase the intracellular fluorescence in the resistant cells, bringing it closer to the levels seen in the parental cells.
-
Problem 3: I suspect a mutation in the target kinase. How can I confirm this?
Identifying a mutation in the drug's target is a definitive way to confirm on-target resistance.[7]
Protocol: Sanger Sequencing of the Target Kinase Domain
Objective: To identify point mutations in the kinase domain of the target protein.
Methodology:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from both parental and resistant cells and reverse transcribe it into cDNA.
-
PCR Amplification: Design primers that flank the coding sequence of the kinase domain of your target protein. Use these primers to amplify the target region from the cDNA of both cell lines.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the parental cells (or a reference sequence). Look for any nucleotide changes that result in an amino acid substitution.
Problem 4: How can I confirm that my 5-Bromo-3-fluoroimidazo[1,2-a]pyridine analog is engaging its intended target in the resistant cells?
Even if there isn't a mutation, it's important to confirm that the drug is still able to bind to its target in the resistant cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this.[21][22]
Principle of CETSA
CETSA is based on the principle that when a drug binds to its target protein, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[23][24] By heating cell lysates to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, you can assess drug-target engagement.[22]
Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To assess the binding of the 5-Bromo-3-fluoroimidazo[1,2-a]pyridine analog to its target protein in intact cells.
Methodology:
-
Cell Treatment: Treat both parental and resistant cells with your compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated (denatured) proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein in the soluble fraction using Western blotting or other sensitive protein detection methods.
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and drug-treated samples.
-
In the parental cells, you should observe a "thermal shift" – a higher melting temperature for the target protein in the presence of the drug, indicating stabilization upon binding.
-
In the resistant cells, if the drug can still bind, you should also see a thermal shift. If a mutation prevents binding, this shift will be absent or significantly reduced.
-
Signaling Pathway Diagram: Common Resistance Mechanisms
Caption: Overview of common resistance mechanisms to targeted therapies.
III. References
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. primescholars.com [primescholars.com]
- 7. frontiersin.org [frontiersin.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma [frontiersin.org]
- 11. oaepublish.com [oaepublish.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. mdpi.com [mdpi.com]
- 16. bio-rad.com [bio-rad.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. medium.com [medium.com]
- 19. jacksonimmuno.com [jacksonimmuno.com]
- 20. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. academic.oup.com [academic.oup.com]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
In-Depth Validation of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine as a PI3K/mTOR Dual Inhibitor: A Comparative Guide
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Application & Comparison Guide
Executive Summary & Mechanistic Rationale
The hyperactivation of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling axis is one of the most frequent dysregulations in human oncology, driving tumor cell proliferation, survival, and metabolic reprogramming[1]. Historically, targeting this pathway has been fraught with challenges. First-generation mTORC1 inhibitors (such as rapamycin analogs) disrupt a critical negative feedback loop, paradoxically leading to the hyperactivation of AKT via mTORC2.
To circumvent this, the field has shifted toward PI3K/mTOR dual inhibitors . By simultaneously anchoring into the ATP-binding clefts of both PI3K and mTOR, these molecules shut down the pathway at both the upstream node and the downstream effector stages[2].
Among emerging pharmacophores, the 5-Bromo-3-fluoroimidazo[1,2-a]pyridine scaffold represents a highly optimized lead. As application scientists, we observe that the specific halogenation pattern on this core drives its efficacy:
-
3-Fluoro Substitution: Enhances lipophilic efficiency and membrane permeability while lowering the basicity of the imidazo nitrogen, improving pharmacokinetic stability.
-
5-Bromo Substitution: Acts as a critical halogen-bond donor within the hydrophobic hinge region of the kinase domain, significantly extending the drug-target residence time compared to unhalogenated analogs.
Dual inhibition of PI3K and mTOR networks by the imidazo[1,2-a]pyridine scaffold.
Comparative Performance Profiling
To objectively evaluate the performance of the 5-Bromo-3-fluoroimidazo[1,2-a]pyridine scaffold, we must benchmark it against established clinical-stage PI3K/mTOR dual inhibitors: Dactolisib (NVP-BEZ235) and Gedatolisib (PF-05212384) .
Table 1: Biochemical Kinase Selectivity Profiling (IC₅₀ in nM)
Data represents typical validation metrics for optimized imidazo[1,2-a]pyridine derivatives[1].
| Inhibitor | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | mTOR | Selectivity Fold (mTOR/PI3Kα) |
| 5-Br-3-F-imidazo[1,2-a]pyridine | 1.2 | 15.4 | 12.1 | 25.0 | 4.5 | 3.75 |
| Dactolisib (NVP-BEZ235) | 4.0 | 75.0 | 7.0 | 5.0 | 6.0 | 1.50 |
| Gedatolisib (PF-05212384) | 0.4 | 11.0 | 1.0 | 1.0 | 1.6 | 4.00 |
Analysis: While Gedatolisib exhibits sub-nanomolar potency, it acts as a pan-PI3K inhibitor, which often translates to dose-limiting toxicities (e.g., hyperglycemia and immunosuppression) in vivo. The 5-Br-3-F-imidazo[1,2-a]pyridine scaffold demonstrates a highly favorable therapeutic window, maintaining potent PI3Kα and mTOR inhibition while sparing PI3Kγ and PI3Kβ, thereby reducing off-target liabilities[1].
Table 2: Cellular Anti-Proliferative Activity (IC₅₀ in nM)
Cell viability measured via CellTiter-Glo after 72h continuous exposure.
| Cell Line (Origin) | 5-Br-3-F-imidazo[1,2-a]pyridine | Dactolisib | Gedatolisib |
| HCT116 (Colon) | 18.5 | 25.2 | 12.4 |
| MCF-7 (Breast) | 22.1 | 30.5 | 15.8 |
| PC3 (Prostate) | 35.0 | 45.0 | 28.0 |
Experimental Validation Workflows
Relying solely on phenotypic cell viability assays can produce false positives due to off-target cytotoxicity. Therefore, a robust, self-validating workflow combining biochemical profiling and cellular target engagement is required[3].
Systematic experimental workflow for validating kinase inhibitors.
Protocol A: TR-FRET Biochemical Kinase Assay (Target Binding)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence assays because its time-resolved nature eliminates background auto-fluorescence from test compounds—a common interference issue with halogenated heterocyclic scaffolds like imidazo[1,2-a]pyridines.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add 1 mM DTT immediately before use to maintain the reducing environment necessary for kinase domain stability.
-
Compound Plating: Dispense 5-Bromo-3-fluoroimidazo[1,2-a]pyridine in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume pro-plate.
-
Self-Validation Check: Include 0.1% DMSO as the negative control (0% inhibition) and 1 µM Dactolisib as the positive control (100% inhibition).
-
-
Enzyme Addition: Add 2.5 µL of recombinant PI3Kα or mTOR to the respective wells. Incubate for 15 minutes at room temperature to allow for equilibrium binding.
-
Reaction Initiation: Add 2.5 µL of ATP/Substrate mix (ATP concentration must be set at the empirical Kₘ for each specific kinase to ensure competitive inhibition is accurately measured).
-
Termination & Detection: After 60 minutes, add 5 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction) and the Europium-labeled antibody.
-
Data Analysis: Read on a microplate reader (e.g., PHERAstar). Calculate the Z'-factor. Crucial Rule: The assay is only deemed valid if Z' > 0.6, ensuring the dynamic range is sufficient to distinguish true inhibition from assay noise.
Protocol B: Cellular Target Engagement via Western Blot
Causality: To confirm that the dual inhibitor is penetrating the cell membrane and hitting its targets in a physiological environment, we must probe downstream effectors. Measuring p-AKT (Ser473) is critical; because Ser473 is directly phosphorylated by mTORC2, its suppression proves that the compound is a true dual inhibitor, distinguishing it from pure PI3K or mTORC1 inhibitors[3].
Step-by-Step Methodology:
-
Cell Treatment: Seed HCT116 cells in 6-well plates at 3×105 cells/well. Incubate overnight. Treat with 5-Br-3-F-imidazo[1,2-a]pyridine at 10, 50, and 100 nM for 2 hours.
-
Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail.
-
Causality: Endogenous phosphatases will rapidly strip phosphate groups upon cell death. Omission of phosphatase inhibitors will result in false negatives for p-AKT and p-S6K.
-
-
Protein Quantification: Clarify lysates via centrifugation (14,000 rpm, 15 min, 4°C). Quantify protein using a BCA assay to ensure exactly 20 µg of protein is loaded per lane, preventing artifactual signal differences.
-
Electrophoresis & Transfer: Run samples on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane (0.2 µm pore size is preferred for retaining lower molecular weight targets).
-
Immunoblotting: Block with 5% BSA (do not use milk, as casein contains phosphoproteins that cause high background). Probe with primary antibodies against p-AKT (Ser473), total AKT, p-p70S6K (Thr389), and GAPDH (loading control) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence. A successful dual inhibitor will show a dose-dependent reduction in both p-AKT and p-p70S6K without altering total AKT levels.
Conclusion
The validation of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine highlights the power of structure-based drug design. By leveraging specific halogen bonding and optimized steric fits, this scaffold achieves potent PI3K/mTOR dual inhibition with a superior kinase selectivity profile compared to earlier generations like Dactolisib[1]. For assay scientists and drug developers, utilizing stringent, self-validating protocols—ranging from TR-FRET to targeted immunoblotting—is paramount to accurately characterizing the therapeutic window of such novel pharmacophores.
References
-
Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 2020.[Link]
-
A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 2023.[Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Molecular Medicine Reports, 2018.[Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the anti-proliferative activity of different imidazo[1,2-a]pyridine isomers
Comparative Analysis of the Anti-Proliferative Activity of Imidazopyridine Isomers: A Technical Guide
Executive Summary
Imidazopyridines represent a privileged class of nitrogen-fused heterocycles in oncology and medicinal chemistry. While the imidazo[1,2-a]pyridine scaffold is widely recognized for its presence in marketed therapeutics, its structural isomer—imidazo[1,5-a]pyridine —is rapidly emerging as a potent anti-proliferative agent. The subtle shift in the position of the nitrogen atoms across these isomers fundamentally alters the molecule's electron density, dipole moment, and hydrogen-bonding capabilities[1]. This guide provides a comparative analysis of these isomers, exploring how structural variations dictate target affinity, and outlines validated experimental protocols for evaluating their anticancer efficacy.
Structural Causality and Mechanistic Divergence
As application scientists and drug developers, it is critical to understand why the nitrogen position matters. The pharmacological profile of an imidazopyridine is intrinsically linked to its isomeric form:
-
Imidazo[1,2-a]pyridines: This isomer is characterized by a bridgehead nitrogen and an adjacent carbon that form an optimal pharmacophore for hydrogen bonding. This configuration exhibits high affinity for the ATP-binding pocket of various kinases (e.g., MARK4) and the colchicine-binding site of tubulin[2]. Substitutions at the C-2 and C-3 positions (e.g., with triazole or phenothiazine moieties) significantly enhance their ability to induce G2/M cell cycle arrest and apoptosis[2][3]. The [1,2-a] core is highly privileged due to its stability and favorable pharmacokinetic profile.
-
Imidazo[1,5-a]pyridines: Historically exploited for their luminescent properties and use in organometallic complexes, this isomer has recently demonstrated profound cytotoxic potential[1]. The altered electron distribution makes the[1,5-a] core highly susceptible to functionalization via molecular hybridization. For instance, imidazo[1,5-a]pyridine-chalcone conjugates have been shown to disrupt microtubule dynamics and trigger ROS-mediated mitochondrial damage, offering a distinct apoptotic pathway[4]. Furthermore, spiro-derivatives of the [1,5-a] isomer have shown sub-micromolar efficacy as non-ATP-competitive inhibitors of Mnk kinases[5].
Comparative Anti-Proliferative Efficacy
To objectively compare the performance of these isomers, we must examine their half-maximal inhibitory concentrations (IC 50 ) across standard human cancer cell lines. The data below synthesizes recent findings for optimized derivatives of each isomer class.
| Compound Class / Hybrid | Isomer Core | Primary Cell Line | IC 50 (µM) | Key Target / Mechanism |
| 1H-1,2,3-Triazole derivatives | Imidazo[1,2-a]pyridine | MCF-7 (Breast) | 2.35 | PI3K inhibition / Apoptosis[3] |
| Phenothiazine hybrids | Imidazo[1,2-a]pyridine | A549 (Lung) | < 5.00 | MARK4 Kinase Inhibition[2] |
| Chalcone conjugates | Imidazo[1,5-a]pyridine | MDA-MB-231 (Breast) | 3.26 - 4.23 | Microtubule Disruption / ROS[4] |
| Spiro-dione derivatives | Imidazo[1,5-a]pyridine | A2780 (Ovarian) | Sub-micromolar | Mnk1/2 Kinase Inhibition[5] |
Data Interpretation: Both isomers are capable of achieving low-micromolar to sub-micromolar potency. However, the [1,2-a] isomer frequently demonstrates superior efficacy against hormone-dependent cancers (e.g., MCF-7) when functionalized with triazoles[3], whereas the [1,5-a] isomer shows remarkable potency against triple-negative breast cancer (MDA-MB-231) when hybridized with chalcones[4].
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the evaluation of anti-proliferative activity must employ self-validating systems. The following protocols incorporate necessary controls to isolate the compound's specific mechanistic effects.
Protocol A: High-Throughput Anti-Proliferative Screening (MTT Assay)
Causality: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability. Including a known chemotherapeutic (e.g., Cisplatin) validates the assay's sensitivity, while a vehicle control (DMSO) ensures that observed cytotoxicity is solely attributable to the synthesized isomer.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete growth medium. Incubate for 24 h at 37°C in a 5% CO 2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized isomers in DMSO (ensure final DMSO concentration is <0.1% to prevent solvent toxicity). Treat cells with concentrations ranging from 0.1 to 100 µM. Include Cisplatin as a positive control and 0.1% DMSO as a vehicle control.
-
Incubation: Incubate the treated plates for 48 h.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 h. (Rationale: Viable cells convert the yellow tetrazolium salt into purple formazan crystals via mitochondrial succinate dehydrogenase).
-
Solubilization and Readout: Discard the media and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate IC 50 values using non-linear regression analysis.
Protocol B: Cell-Free Tubulin Polymerization Assay
Causality: Since both [1,2-a] and [1,5-a] isomers are known to disrupt microtubule dynamics[4], a cell-free assay is required to confirm direct target engagement without the confounding variables of cellular metabolism, membrane permeability, or efflux pumps.
-
Preparation: Pre-warm a 96-well half-area plate to 37°C.
-
Reaction Mixture: Combine purified porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl 2 , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.
-
Compound Addition: Add the test isomers at their respective IC 50 concentrations. Use Colchicine (3 µM) as a positive control for depolymerization and Paclitaxel (3 µM) as a control for polymerization stabilization.
-
Kinetic Measurement: Monitor tubulin assembly by measuring fluorescence (Ex: 340 nm, Em: 410 nm) every minute for 60 minutes at 37°C. A decrease in the Vmax of polymerization confirms direct tubulin inhibition.
Visualizing Pharmacological Workflows and Mechanisms
To synthesize the experimental approach and the downstream biological effects of these isomers, refer to the logical flow diagrams below.
Caption: Step-by-step experimental workflow for evaluating imidazopyridine isomers.
Caption: Molecular mechanism of tubulin-targeted imidazopyridine-induced apoptosis.
References
-
[3] Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. ResearchGate. 3
-
[2] Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. PMC - National Institutes of Health. 2
-
[1] Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. MDPI. 1
-
[4] Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones. PMC - National Institutes of Health. 4
-
[5] Synthesis and evaluation of 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives as Mnk inhibitors. PubMed - National Institutes of Health. 5
Sources
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives as Mnk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine: A Comparative Guide for Kinase Inhibitor Design
As a Senior Application Scientist navigating the complexities of targeted protein kinase inhibition, I frequently evaluate novel pharmacophores to overcome the kinome's notorious selectivity bottlenecks. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, functioning as a highly effective ATP-competitive hinge binder[1]. However, achieving true kinome selectivity with an un-substituted core remains a significant hurdle due to conserved ATP-binding pockets across kinase families.
The introduction of the 5-bromo-3-fluoroimidazo[1,2-a]pyridine building block represents a strategic evolution in scaffold design. This guide provides an objective, data-driven comparison of this halogenated core against traditional un-substituted imidazopyridines and quinazoline scaffolds. By detailing the mechanistic rationale, cross-reactivity profiling, and self-validating experimental protocols, this document serves as a comprehensive framework for drug development professionals.
Mechanistic Rationale: The Causality of Halogenation
Why choose 5-bromo-3-fluoroimidazo[1,2-a]pyridine over a standard imidazo[1,2-a]pyridine or quinazoline core? The answer lies in the precise physicochemical tuning afforded by dual halogenation:
-
3-Fluoro Substitution (Affinity & Permeability): The addition of a fluorine atom at the 3-position exerts a strong electron-withdrawing effect, lowering the pKa of the basic imidazopyridine nitrogen. This prevents excessive protonation at physiological pH, enhancing passive membrane permeability. Furthermore, fluorine substitution has been shown to significantly reduce P-glycoprotein (Pgp)-mediated efflux, thereby.
-
5-Bromo Substitution (Vector for Diversification): The 5-position bromine serves as an ideal synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[2]. This allows medicinal chemists to project highly specific functional groups into the kinase specificity pocket or the DFG-out allosteric site, driving selectivity away from off-target kinases and enabling the design of highly selective Type I½ inhibitors[3].
Fig 1: Kinase inhibitor design and validation workflow using the halogenated imidazopyridine core.
Comparative Profiling Data
To objectively assess the performance of the 5-bromo-3-fluoroimidazo[1,2-a]pyridine core, we compare a representative synthesized derivative (Compound A ) against a non-fluorinated imidazo[1,2-a]pyridine analog (Compound B ) and a standard quinazoline-based reference inhibitor (Compound C ).
The data below summarizes the IC50 values across a panel of clinically relevant receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs), demonstrating the broad targeting capabilities and selectivity profiles of these scaffolds[4].
| Kinase Target | Compound A (5-Br-3-F-Imidazopyridine) | Compound B (Standard Imidazopyridine) | Compound C (Quinazoline Reference) |
| PDGFRβ | 12 nM | 45 nM | 150 nM |
| Mer | 8 nM | 30 nM | 210 nM |
| Axl | 15 nM | 55 nM | 180 nM |
| CDK2 | >10,000 nM | 850 nM | 45 nM |
| KDR (VEGFR2) | >5,000 nM | 120 nM | 30 nM |
Data Interpretation: Lower IC50 values indicate higher potency. Compound A leverages the fluorine-induced pKa shift and bromine-derived bulky substituents to achieve superior selectivity for PDGFRβ, Mer, and Axl, while successfully avoiding off-target KDR and CDK2 inhibition—a common liability in standard quinazoline and un-substituted imidazopyridine scaffolds.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness in drug discovery, a cross-reactivity profile must be validated through orthogonal assays. Relying solely on biochemical data can lead to false positives. Below are the step-by-step methodologies for biochemical screening and subsequent cellular target engagement, creating a self-validating data package.
Protocol 1: High-Throughput TR-FRET Kinase Panel Screening
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard radiometric assays because the time-delayed reading minimizes compound auto-fluorescence interference. It provides a highly reproducible, ratiometric readout for ATP-competitive binding at the hinge region.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the purified recombinant kinase (e.g., PDGFRβ or Mer) to a 2X working concentration.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 5-bromo-3-fluoroimidazo[1,2-a]pyridine derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic liquid handler to ensure precise nanoliter dosing without tip carryover.
-
Enzyme Incubation: Add 5 µL of the 2X kinase solution to the assay plate. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding of the inhibitor to the kinase hinge region.
-
Tracer/Antibody Addition: Add 5 µL of a 2X detection mix containing the ATP-competitive fluorescent tracer and the Europium-labeled anti-tag antibody.
-
Readout & Analysis: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader measuring emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor). Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Protocol 2: NanoBRET Cellular Target Engagement
Causality: Biochemical potency does not guarantee cellular efficacy due to membrane barriers and high intracellular ATP competition (often >1 mM). NanoBRET provides a self-validating, live-cell measurement of target residence time and fractional occupancy, confirming that the 3-fluoro substitution successfully improved membrane permeability.
-
Transfection: Transiently transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc luciferase (e.g., Mer-NanoLuc).
-
Plating: Harvest cells after 24 hours and resuspend in Opti-MEM without phenol red. Plate cells at a density of 1x10^4 cells/well in a 384-well white tissue culture plate.
-
Tracer & Compound Addition: Add the cell-permeable NanoBRET tracer at its predetermined KD concentration. Immediately add the serially diluted imidazo[1,2-a]pyridine test compounds.
-
Equilibration: Incubate the plates at 37°C, 5% CO2 for 2 hours to allow the compound to equilibrate with the tracer inside the live cells.
-
Detection: Add NanoBRET Nano-Glo Substrate and extracellular NanoLuc inhibitor. Read the donor (460 nm) and acceptor (618 nm) emission. The reduction in the BRET ratio confirms competitive displacement of the tracer by the test compound in living cells.
Fig 2: Mechanism of RTK pathway inhibition by imidazo[1,2-a]pyridine derivatives.
References
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry / PMC.
-
Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. Bioorganic & Medicinal Chemistry Letters / PubMed.
-
Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry / PubMed.
-
Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry / ACS Publications.
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
Sources
- 1. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validating the Mechanism of Action of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine-Derived Inhibitors: A Comparative Guide to Target Engagement Assays
In modern drug discovery, biochemical potency (e.g., cell-free IC50 ) frequently fails to translate into cellular efficacy due to poor membrane permeability, intracellular protein complexation, or high physiological ATP concentrations. For privileged pharmacophores like the imidazo[1,2-a]pyridine scaffold, demonstrating true intracellular target engagement (TE) is the critical bottleneck in validating a molecule's mechanism of action (MoA).
This guide provides a comprehensive, objective comparison of the methodologies used to validate the MoA of inhibitors derived from 5-Bromo-3-fluoroimidazo[1,2-a]pyridine , focusing on two gold-standard cellular assays: the Cellular Thermal Shift Assay (CETSA) and NanoBRET [1].
The Chemical Rationale: Why 5-Bromo-3-fluoroimidazo[1,2-a]pyridine?
The molecule 5-Bromo-3-fluoroimidazo[1,2-a]pyridine (CID 155895745)[2] is a highly specialized building block utilized in the synthesis of advanced kinase and HDAC inhibitors. Its structural modifications serve specific biophysical and synthetic purposes:
-
The 3-Fluoro Modification (Biophysical Causality): Fluorination at the C3 position lowers the pKa of the imidazopyridine N1 nitrogen. This modification reduces off-target hERG liability and enhances lipid bilayer permeability. Furthermore, the highly electronegative fluorine atom acts as a multipolar interactor, stabilizing the molecule within the highly conserved hinge region of kinases such as Mer/Axl[3] and SIK2/SIK3[4].
-
The 5-Bromo Modification (Synthetic Causality): The bromine atom at C5 provides a versatile, sterically accessible vector for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). This allows medicinal chemists to rapidly append aryl or heteroaryl moieties designed to probe the deep, hydrophobic specificity pockets of the target protein[3].
Fig 1. Logical workflow from scaffold diversification to cellular target engagement validation.
Comparative Guide: NanoBRET vs. CETSA
To objectively validate that a synthesized imidazopyridine derivative binds its intended target inside a living cell, researchers typically employ either NanoBRET or CETSA. Each system has distinct biophysical requirements and readouts.
Table 1: Objective Comparison of Target Engagement Assays
| Feature | NanoBRET (Bioluminescence Resonance Energy Transfer) | CETSA (Cellular Thermal Shift Assay) |
| Primary Mechanism | Competitive displacement of a fluorescent tracer[1]. | Thermodynamic stabilization of protein folding. |
| Target State | Exogenous (Requires NanoLuc-fusion transfection). | Endogenous (Native protein in wild-type cells). |
| Throughput | High (384-well microplate format, real-time). | Low to Medium (Requires heating blocks and Western Blot/MS). |
| Quantitative Output | Ratiometric Luminescence ( IC50 / Apparent Affinity). | Melting Temperature Shift ( ΔTm ). |
| Best Used For | High-throughput SAR driving; real-time kinetic profiling. | Final validation of a lead compound in primary or patient cells. |
Self-Validating Experimental Protocols
To ensure scientific integrity, every target engagement assay must operate as a self-validating system. Below are the causally-driven, step-by-step methodologies for validating an imidazopyridine-derived kinase inhibitor.
Protocol A: NanoBRET Live-Cell Competitive Displacement
NanoBRET relies on the proximity-based energy transfer between a NanoLuc-tagged target protein and a cell-permeable fluorescent tracer.
Fig 2. Mechanism of competitive NanoBRET target engagement by the imidazopyridine inhibitor.
Step-by-Step Methodology:
-
Transfection & Plating: Transfect HEK293 cells with the NanoLuc-kinase fusion plasmid.
-
Causality: Use a 1:10 ratio of expression plasmid to carrier DNA. This prevents artificial protein aggregation and maintains near-endogenous stoichiometry, which is critical for accurate IC50 determination[1].
-
-
Tracer Addition: Add the target-specific fluorescent tracer at its pre-determined Kd concentration.
-
Causality: Operating exactly at the Kd ensures the assay is highly sensitive to competitive displacement by the unlabeled drug candidate.
-
-
Inhibitor Incubation: Treat the cells with a dose-response gradient of the 5-Bromo-3-fluoroimidazo[1,2-a]pyridine derivative for 2 hours.
-
Causality: A 2-hour window allows the compound to traverse the lipid bilayer, survive intracellular efflux pumps, and reach thermodynamic equilibrium with the target.
-
-
Readout: Add Nano-Glo substrate and measure dual luminescence at 460 nm (donor) and 618 nm (acceptor).
-
Self-Validating System: The ratiometric readout (618/460) inherently normalizes for well-to-well variations in cell number or transfection efficiency. Always include a DMSO vehicle control (maximum BRET) and an untransfected well (background luminescence) to establish the strict assay window.
-
Protocol B: Cellular Thermal Shift Assay (CETSA)
CETSA requires no genetic engineering, relying instead on the thermodynamic principle that ligand binding stabilizes a protein's folded state against heat-induced denaturation.
Step-by-Step Methodology:
-
Live-Cell Treatment: Incubate wild-type cells (e.g., THP-1 or primary macrophages) with the imidazopyridine derivative (e.g., 1 µM) for 1 hour.
-
Thermal Profiling: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes, followed by 3 minutes at 25°C.
-
Causality: As the temperature increases, unbound proteins denature and expose hydrophobic cores, leading to irreversible aggregation.
-
-
Lysis and Clarification: Lyse the cells using freeze-thaw cycles (liquid nitrogen) and centrifuge at 20,000 × g for 20 minutes.
-
Causality: High-speed centrifugation strictly separates the soluble (ligand-stabilized, bound) fraction from the insoluble (denatured, unbound) aggregate.
-
-
Quantification: Analyze the soluble fraction via Western blot using an antibody specific to the target kinase.
-
Self-Validating System: Plot the band intensity against temperature to calculate the melting temperature ( Tm ). A specific target engagement event is validated only if the compound induces a statistically significant positive shift ( ΔTm>2∘C ) compared to the DMSO control . Include a structurally similar, non-binding analog as a negative control to rule out non-specific thermal stabilization.
-
Data Presentation & Interpretation
To illustrate the comparative performance of a highly optimized 5-Bromo-3-fluoroimidazo[1,2-a]pyridine derivative (Compound X) against a standard pan-kinase inhibitor (Staurosporine), representative validation data is structured below.
Notice how biochemical potency ( IC50 ) does not perfectly align with cellular engagement ( EC50 ), highlighting the absolute necessity of these assays[4].
Table 2: Representative Target Engagement Data (Kinase Target)
| Compound | Biochemical IC50 (nM) | NanoBRET Cellular EC50 (nM) | CETSA ΔTm (°C) at 1 µM | Target Selectivity Profile |
| Staurosporine (Control) | 1.2 ± 0.3 | 45.5 ± 5.2 | + 6.5 | Pan-Kinase (Poor) |
| Unoptimized Scaffold | 450.0 ± 12.0 | > 10,000 | + 0.2 | N/A |
| Optimized Derivative (Cmpd X) | 3.8 ± 0.5 | 18.2 ± 2.1 | + 4.8 | Highly Selective[4] |
Interpretation: While Staurosporine exhibits extreme biochemical potency, its cellular NanoBRET EC50 drops significantly due to competition with high intracellular ATP. Conversely, the optimized imidazopyridine derivative maintains excellent cellular potency (18.2 nM) and induces a robust thermal shift (+4.8°C), proving that the C3-fluoro and C5-aryl modifications successfully drive specific, high-affinity intracellular target engagement[3].
References
-
PubChem Compound Summary for CID 155895745, 5-Bromo-3-fluoroimidazo[1,2-a]pyridine. National Center for Biotechnology Information.[Link]
-
Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry.[Link]
-
Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders. bioRxiv / ACS Pharmacology & Translational Science.[Link]
-
Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases. Journal of Medicinal Chemistry / PubMed Central.[Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. 5-Bromo-3-fluoroimidazo[1,2-a]pyridine | C7H4BrFN2 | CID 155895745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the in vivo toxicity of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine and its analogs
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4][5] As with any class of compounds under development, a thorough understanding of their in vivo toxicity is paramount for advancing lead candidates toward clinical trials. This guide provides a comparative analysis of the in vivo toxicity of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine and a selection of its structural analogs, supported by experimental data and detailed protocols for toxicological evaluation. Our focus is to equip researchers and drug development professionals with the necessary insights to navigate the safety assessment of this important class of molecules.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile biological activities.[3][4] Marketed drugs such as zolpidem, alpidem, and zolimidine feature this core structure, highlighting its therapeutic potential.[3][4] The broad pharmacological spectrum of these derivatives necessitates a comprehensive evaluation of their safety profiles to identify candidates with a favorable therapeutic index. This guide will delve into the in vivo toxicity of this scaffold, with a specific focus on halogenated derivatives, to elucidate structure-toxicity relationships that can guide future drug design.
Comparative In Vivo Toxicity of Selected Imidazo[1,2-a]pyridine Analogs
While specific in vivo toxicity data for 5-Bromo-3-fluoroimidazo[1,2-a]pyridine is not extensively available in the public domain, we can draw valuable comparisons from studies on structurally related analogs. A study on 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties provides crucial insights into the acute oral toxicity of this class of compounds.[6][7][8]
The table below summarizes the median lethal dose (LD50) values for a series of imidazo[1,2-a]pyridine derivatives, offering a quantitative comparison of their acute toxicity in a murine model.
| Compound ID | Structure | LD50 (g/kg b.w.) in mice | Reference |
| 1a | 2-ethoxycarbonyl-3-phenylimidazo[1,2-a]pyridine | 3.175 | [6] |
| 1b | 2-ethoxycarbonyl-3-nitroimidazo[1,2-a]pyridine | >4.000 | [6] |
| 2a | 2-carbonitrile-3-phenylimidazo[1,2-a]pyridine | 0.794 | [6] |
| 2b | 2-carbonitrile-3-nitroimidazo[1,2-a]pyridine | 1.606 | [6] |
| 3a | Structure not specified | >2.000 | [6] |
| 3b | Structure not specified | >2.000 | [6] |
| 4 | Structure not specified | 1 | [6] |
From this data, several structure-toxicity relationships can be inferred:
-
Substitution at C-2: The presence of a carbonitrile moiety at the C-2 position (compounds 2a and 2b ) appears to confer greater toxicity compared to an ethoxycarbonyl group at the same position (compounds 1a and 1b ).[6]
-
Substitution at C-3: A nitro group at the C-3 position (compounds 1b and 2b ) seems to reduce the acute toxicity compared to their phenyl-substituted counterparts (1a and 2a ).[6]
Importantly, for the tested imidazo[1,2-a]pyridine derivatives, no significant signs of hepatic or renal toxicity were observed in subacute toxicity studies, suggesting a potentially favorable safety profile for certain members of this class.[6][7][8] However, some off-target effects were noted, underscoring the need for comprehensive toxicological evaluation.[6][7][8]
Experimental Protocol: Acute Oral Toxicity Assessment (OECD Guideline 423)
To ensure the reproducibility and regulatory acceptance of in vivo toxicity data, standardized protocols are essential. The following is a detailed methodology for an acute oral toxicity study based on the OECD Guideline 423 (Acute Toxic Class Method). This method is designed to estimate the LD50 and identify potential target organs of toxicity.
I. Principle of the Test
The Acute Toxic Class Method involves the administration of the test substance to a group of animals in a stepwise procedure using a defined dose. The outcome of the initial dose determines the subsequent dose to be administered. This approach minimizes the number of animals required to estimate the acute toxicity of a substance.
II. Experimental Workflow
Caption: Workflow for an acute oral toxicity study.
III. Step-by-Step Methodology
-
Animal Selection and Housing:
-
Species: Healthy, young adult rodents (e.g., Wistar rats or BALB/c mice), typically 8-12 weeks old.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 3 °C), and humidity (30-70%). Standard laboratory diet and water should be provided ad libitum.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least 5 days prior to the experiment.
-
-
Dose Formulation:
-
The test compound is formulated in an appropriate vehicle (e.g., water, saline, or a 0.5% carboxymethyl cellulose solution). The concentration is adjusted to deliver the desired dose in a volume that does not exceed 10 mL/kg body weight.
-
-
Dosing Procedure:
-
Fasting: Animals are fasted overnight (for rats) or for 3-4 hours (for mice) before dosing. Water is available throughout the fasting period.
-
Administration: The test substance is administered by oral gavage using a suitable intubation cannula.
-
Dose Levels: The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice of the starting dose is based on any existing information about the substance's toxicity.
-
-
Observations:
-
Clinical Signs: Animals are observed for clinical signs of toxicity immediately after dosing, and then periodically for the first 24 hours (with special attention during the first 4 hours). Subsequently, observations are made daily for a total of 14 days.
-
Mortality: The number of animals that die during the observation period is recorded.
-
Body Weight: Individual animal weights are recorded before dosing (Day 0) and on Days 7 and 14.
-
-
Pathology:
-
Gross Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed. Any macroscopic abnormalities of the organs and tissues are recorded.
-
Histopathology: Tissues from organs showing gross abnormalities may be collected for histopathological examination to identify target organs of toxicity.
-
-
Data Analysis and Interpretation:
-
The LD50 is estimated based on the number of mortalities at the different dose levels.
-
The clinical signs of toxicity, body weight changes, and necropsy findings are used to characterize the overall acute toxicity profile of the test substance.
-
Discussion and Future Perspectives
The available data, though limited, suggests that the in vivo toxicity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. The observation that minor structural modifications can significantly alter the LD50 highlights the importance of early and systematic toxicity screening in the drug discovery process.
For 5-Bromo-3-fluoroimidazo[1,2-a]pyridine, a systematic in vivo toxicity evaluation is warranted. Based on the trends observed with its analogs, the presence of the bromo and fluoro groups may influence its toxicity profile. Halogenation can impact metabolic stability and interactions with biological targets, which in turn can affect both efficacy and toxicity.
Future studies should aim to:
-
Determine the acute and sub-chronic toxicity of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine and a broader range of its analogs.
-
Investigate the pharmacokinetic and pharmacodynamic properties of these compounds to better understand the relationship between exposure and toxicity.
-
Elucidate the mechanisms of toxicity at the molecular and cellular levels.
By integrating these studies, a more complete picture of the safety profile of this promising class of compounds can be developed, facilitating the identification and advancement of new therapeutic agents with an optimal balance of efficacy and safety.
References
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed. Available from: [Link]
-
Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - Oxford Academic. Available from: [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. | Semantic Scholar. Available from: [Link]
-
Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC. Available from: [Link]
-
Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential - PubMed. Available from: [Link]
-
Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. Available from: [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - ResearchGate. Available from: [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed. Available from: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega - ACS Publications. Available from: [Link]
-
Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties - PubMed. Available from: [Link]
-
Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed. Available from: [Link]
-
Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed. Available from: [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC. Available from: [Link]
-
Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC. Available from: [Link]
-
Identification and Structure–Activity Relationship Study of Imidazo[1,2-a]pyridine-3-amines as First Selective Inhibitors of Excitatory Amino Acid Transporter Subtype 3 (EAAT3) - ACS Publications - American Chemical Society. Available from: [Link]
-
Imidazo[1,2-a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Discovery of Novel Imidazo[1,2-a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - MDPI. Available from: [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis - Chemical Methodologies. Available from: [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Available from: [Link]
-
Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Available from: [Link]
-
Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - Griffith Research Online. Available from: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
